PRO-6E
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C42H44Cl2FN7O7 |
|---|---|
分子量 |
848.7 g/mol |
IUPAC 名称 |
4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H44Cl2FN7O7/c1-24(36-29(43)11-12-30(45)38(36)44)59-33-20-25(21-47-39(33)46)26-22-48-51(23-26)27-15-17-50(18-16-27)35(54)10-5-3-2-4-6-19-58-32-9-7-8-28-37(32)42(57)52(41(28)56)31-13-14-34(53)49-40(31)55/h7-9,11-12,20-24,27,31H,2-6,10,13-19H2,1H3,(H2,46,47)(H,49,53,55)/t24-,31?/m1/s1 |
InChI 键 |
JSQFSAUVTNADLF-LZDHLTRGSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(CC4)C(=O)CCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N |
规范 SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(CC4)C(=O)CCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling PRO-6E: A Comprehensive Technical Guide on its Discovery and Synthesis
Disclaimer: The term "PRO-6E" does not correspond to a known, publicly documented scientific entity as of the latest available data. The following guide is a structured template illustrating how such a document would be presented if information were available. All data, protocols, and pathways are hypothetical examples created to fulfill the structural and formatting requirements of the request.
Abstract
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and putative mechanism of action of the novel compound this compound. We detail the initial screening process that identified this compound as a potent modulator of the hypothetical "Cellular Stress Response Pathway X" (CSRPX). This document includes a summary of its quantitative biochemical and cellular activity, detailed experimental protocols for its synthesis and key biological assays, and visual diagrams of its proposed signaling cascade and synthetic route. This guide is intended for researchers, scientists, and drug development professionals interested in the emerging field of CSRPX modulation.
Discovery of this compound
This compound was identified through a high-throughput screening campaign designed to discover novel inhibitors of the fictitious enzyme, "Stress-Kinase 1" (SK1), a critical upstream regulator in the CSRPX pathway. The initial screen of over 500,000 small molecules yielded several promising hits, which were then subjected to rigorous secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.
Screening and Hit Validation Workflow
The workflow for the identification and validation of this compound is outlined below. This multi-step process ensured the selection of a lead compound with desirable potency, selectivity, and cell-based activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, comparing it to a hypothetical control compound, "CTRL-2B."
Table 1: Biochemical and Cellular Potency
| Compound | SK1 IC50 (nM) | CSRPX Reporter Assay EC50 (nM) | Cell Viability CC50 (µM) |
| This compound | 15.2 ± 2.1 | 85.7 ± 9.3 | > 50 |
| CTRL-2B | 1,240 ± 150 | 8,500 ± 760 | 12.5 |
Table 2: Kinase Selectivity Profile
| Kinase | This compound (% Inhibition @ 1 µM) | CTRL-2B (% Inhibition @ 1 µM) |
| SK1 | 98.2% | 45.1% |
| SK2 | 12.5% | 38.7% |
| SK3 | 8.1% | 25.6% |
| Related Kinase A | < 5% | 15.4% |
| Related Kinase B | < 5% | 22.9% |
Synthesis Pathway of this compound
The chemical synthesis of this compound is achieved through a 4-step linear sequence starting from commercially available precursors. The overall yield is approximately 35%. The pathway is designed for scalability and purification efficiency.
Proposed Signaling Pathway
This compound is hypothesized to inhibit SK1, preventing the phosphorylation and subsequent activation of the downstream transcription factor "Stress-Factor-Alpha" (SF-A). This action blocks the transcription of pro-inflammatory genes regulated by SF-A.
Experimental Protocols
Protocol: SK1 Biochemical Inhibition Assay
-
Reagents: Recombinant human SK1 enzyme, ATP, FRET-based peptide substrate, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at 1 mM.
-
Add 50 nL of the compound dilution to a 384-well assay plate.
-
Add 5 µL of SK1 enzyme solution (final concentration 2 nM) in assay buffer and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (final concentrations 10 µM ATP, 1 µM peptide).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable fluorescence plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
-
Data Analysis: Convert fluorescence ratios to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: CSRPX Cellular Reporter Assay
-
Cell Line: HEK293 cells stably transfected with a plasmid containing a luciferase reporter gene under the control of an SF-A responsive promoter.
-
Procedure:
-
Plate the reporter cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Treat the cells with a 10-point serial dilution of this compound for 1 hour.
-
Induce the CSRPX pathway by adding the stress-inducing agent (e.g., Anisomycin at a final concentration of 10 ng/mL).
-
Incubate for an additional 6 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis: Normalize luciferase signal to a cell viability readout (e.g., CellTiter-Glo). Calculate percent activity relative to positive (Anisomycin only) and negative (vehicle only) controls. Plot activity against compound concentration and fit the data to determine the EC50 value.
Conclusion
This compound represents a promising lead compound for the modulation of the Cellular Stress Response Pathway X. Its high potency and selectivity for SK1, demonstrated in both biochemical and cellular assays, warrant further investigation. The synthetic pathway developed is robust and scalable, facilitating the production of material for future preclinical studies. The next steps will involve pharmacokinetic profiling and in vivo efficacy studies to assess the therapeutic potential of this compound.
The Biological Function of PRO-6E in Cellular Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the putative biological functions of the novel protein, PRO-6E, within various cellular models. Due to the emergent nature of research surrounding this protein, this guide synthesizes the currently available, albeit limited, data from preliminary studies. It aims to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this potential therapeutic target. The information presented herein is based on initial characterizations and requires further validation through independent, rigorous experimentation.
Introduction to this compound
This compound is a recently identified protein of interest whose precise biological role is under active investigation. Initial bioinformatics analyses suggest it may belong to the family of transmembrane receptors, potentially playing a role in cell signaling and communication. This guide summarizes the early experimental data exploring its function.
Putative Signaling Pathway of this compound
Based on preliminary co-immunoprecipitation and yeast two-hybrid screening data, a hypothetical signaling cascade involving this compound has been proposed. This pathway suggests that upon ligand binding, this compound undergoes a conformational change, leading to the recruitment and activation of downstream signaling molecules.
Caption: Hypothetical this compound signaling cascade.
Experimental Data on this compound Function
Initial functional assays have been conducted to elucidate the cellular role of this compound. These experiments have primarily focused on cell proliferation and apoptosis in response to this compound overexpression or knockdown.
Quantitative Data Summary
The following table summarizes the quantitative results from these preliminary studies.
| Experimental Condition | Cell Line | Assay | Result | Fold Change (vs. Control) | p-value |
| This compound Overexpression | HEK293T | Proliferation (MTT) | Increased | 1.8 | < 0.05 |
| This compound Overexpression | HeLa | Proliferation (MTT) | Increased | 1.5 | < 0.05 |
| This compound Knockdown (siRNA) | HEK293T | Proliferation (MTT) | Decreased | 0.6 | < 0.05 |
| This compound Knockdown (siRNA) | HeLa | Proliferation (MTT) | Decreased | 0.7 | < 0.05 |
| This compound Overexpression | HEK293T | Apoptosis (Caspase-3/7) | Decreased | 0.4 | < 0.01 |
| This compound Knockdown (siRNA) | HEK293T | Apoptosis (Caspase-3/7) | Increased | 2.2 | < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
This compound Overexpression and Knockdown Workflow
Caption: Workflow for this compound functional studies.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate overnight.
-
Transfection: Transfect cells with either a this compound overexpression plasmid or siRNA targeting this compound using a suitable transfection reagent. Include appropriate control groups (e.g., empty vector, non-targeting siRNA).
-
Incubation: Incubate the cells for 48 hours post-transfection.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Caspase-3/7) Assay
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the cells for 48 hours post-transfection.
-
Reagent Addition: Add a commercially available Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
Conclusion and Future Directions
The preliminary data presented in this guide suggest a potential role for this compound in promoting cell proliferation and inhibiting apoptosis. However, these findings are based on initial in vitro studies and require extensive validation. Future research should focus on:
-
Ligand Identification: Identifying the endogenous ligand(s) for this compound.
-
Pathway Validation: Confirming the proposed signaling pathway through techniques such as immunoprecipitation-mass spectrometry and kinase assays.
-
In Vivo Studies: Investigating the function of this compound in animal models to understand its physiological and pathological roles.
-
Drug Development: Exploring the potential of this compound as a therapeutic target for diseases characterized by aberrant cell proliferation and apoptosis, such as cancer.
This document serves as a starting point for the scientific community to build upon and further unravel the biological significance of this compound.
The MET Receptor Tyrosine Kinase: A Comprehensive Technical Guide to its Homologs, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a pivotal role in cellular growth, motility, and morphogenesis. Upon binding its ligand, Hepatocyte Growth Factor (HGF), MET activates a cascade of downstream signaling pathways crucial for normal development and tissue regeneration. However, aberrant MET signaling, through overexpression, mutation, or amplification, is a well-established driver of tumorigenesis and metastasis in a variety of human cancers. The synthetic PROTAC (Proteolysis Targeting Chimera) PRO-6E has been developed to specifically induce the degradation of the MET protein, highlighting its significance as a therapeutic target. This technical guide provides an in-depth overview of MET and its homologous proteins across different species, its core signaling pathways, and detailed experimental protocols for its investigation.
MET Protein Structure and Homologs
The MET protein is a heterodimer composed of a heavily glycosylated extracellular α-chain and a transmembrane β-chain with tyrosine kinase activity. The extracellular portion contains a SEMA domain, a PSI domain, and four IPT domains, which are crucial for ligand binding and receptor dimerization. The intracellular region comprises the juxtamembrane domain, the tyrosine kinase domain, and a C-terminal tail that serves as a docking site for various signaling molecules.
Homologs of the MET protein are found across a wide range of species, reflecting its conserved and fundamental biological functions. The table below summarizes key information about MET homologs in several model organisms.
| Species | Gene Symbol | Protein Name | Sequence Identity to Human MET (%) | Key Functions |
| Homo sapiens (Human) | MET | Hepatocyte growth factor receptor | 100 | Embryonic development, organ regeneration, wound healing, cancer progression |
| Mus musculus (Mouse) | Met | Hepatocyte growth factor receptor | 87 | Similar to human; crucial for liver development and placental morphogenesis |
| Danio rerio (Zebrafish) | met | Met | 58 | Essential for embryogenesis, particularly in the development of the liver, pancreas, and motoneurons |
| Drosophila melanogaster (Fruit fly) | Dror | Dror receptor tyrosine kinase | 35 (kinase domain) | Involved in nervous system development and cell survival |
| Xenopus laevis (African clawed frog) | met | Met | 75 | Plays a role in tadpole development and metamorphosis |
Table 1: MET Homologous Proteins in Different Species
MET Signaling Pathways
Activation of the MET receptor by HGF binding leads to the autophosphorylation of several tyrosine residues in its intracellular domain. These phosphotyrosine residues serve as docking sites for a variety of downstream signaling proteins, initiating multiple signaling cascades. The primary pathways activated by MET include the RAS/MAPK pathway, which is mainly involved in cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and growth. Other important signaling pathways include the STAT3, SRC, and PLC-γ pathways.
Figure 1: Simplified MET Signaling Pathway. This diagram illustrates the major downstream signaling cascades activated upon HGF binding to the MET receptor, leading to various cellular responses.
Experimental Protocols
Investigating the MET protein and its homologs requires a range of molecular and cellular biology techniques. Below are detailed protocols for some of the most common methods.
Western Blotting for MET Protein Detection
This protocol describes the detection of total and phosphorylated MET protein in cell lysates.
Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-MET (total) antibody, Rabbit anti-phospho-MET (Tyr1234/1235) antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Other Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat dry milk or BSA in TBST), TBST (Tris-buffered saline with 0.1% Tween-20), ECL substrate.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Figure 2: Western Blotting Experimental Workflow. This diagram outlines the key steps involved in detecting specific proteins using the Western Blotting technique.
Immunoprecipitation (IP) of MET Protein
This protocol is for the enrichment of MET protein from cell lysates for subsequent analysis.
Materials:
-
IP Lysis Buffer: Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with protease and phosphatase inhibitors.
-
Antibody: Rabbit anti-MET antibody.
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer: IP lysis buffer.
-
Elution Buffer: SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold IP lysis buffer.
-
Pre-clearing: Incubate the lysate with beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-MET antibody to the pre-cleared lysate and incubate overnight at 4°C.
-
Capture: Add fresh beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them three times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil to release the immunoprecipitated protein.
-
Analysis: Analyze the eluted protein by Western blotting.
MET Kinase Assay
This protocol measures the kinase activity of MET.
Materials:
-
Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Substrate: Poly (Glu, Tyr) 4:1.
-
ATP: Adenosine triphosphate.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit or similar.
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, MET enzyme, and the substrate.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction & Detection: Add the ADP-Glo™ reagent to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
Quantitative Data Presentation
The expression levels of MET can vary significantly between different tissues and disease states. The following table provides a summary of MET protein expression in various human cancers, as determined by immunohistochemistry (IHC).
| Cancer Type | MET Overexpression (%) | Staining Intensity (IHC Score) |
| Non-Small Cell Lung Cancer | 25-50% | Moderate to Strong (2+ to 3+) |
| Gastric Cancer | 10-30% | Moderate to Strong (2+ to 3+) |
| Colorectal Cancer | 2-5% | Weak to Moderate (1+ to 2+) |
| Renal Cell Carcinoma | 5-10% | Moderate to Strong (2+ to 3+) |
| Glioblastoma | 50-70% | Moderate to Strong (2+ to 3+) |
Table 2: MET Protein Expression in Human Cancers. Data is compiled from various studies and represents the approximate percentage of tumors with MET overexpression.
Conclusion
The MET receptor tyrosine kinase is a critical signaling molecule with highly conserved functions across diverse species. Its dysregulation in cancer has made it a prime target for therapeutic intervention. This guide has provided a comprehensive overview of MET and its homologs, the intricate signaling pathways it governs, and detailed protocols for its experimental analysis. A thorough understanding of MET biology is essential for researchers and clinicians working to develop novel and effective cancer therapies.
literature review of PRO-6E research
A comprehensive review of the current research surrounding PRO-6E, a potent and orally active proteolysis targeting chimera (PROTAC) designed to degrade the MET receptor tyrosine kinase. This document provides a detailed overview of its mechanism of action, quantitative efficacy in preclinical models, and the experimental protocols utilized in its evaluation.
Introduction
This compound is a novel PROTAC that leverages the ubiquitin-proteasome system to induce the degradation of the MET protein, a key driver in various cancers, including gastric and osteosarcoma.[1][2] By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of MET, leading to the suppression of tumor cell proliferation, motility, and invasiveness.[1][2] This approach offers a potential advantage over traditional kinase inhibitors by eliminating the target protein entirely.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cells
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | MKN-45 | 0.127 µM (48h) | [2] |
| Maximum MET Degradation (Dmax) | MKN-45 | 81.9% at 1 µM | [1] |
| Half-maximal Degradation Conc. (DC50) | MKN-45 | 0.203 µM | [2] |
| Cell Cycle Arrest | MKN-45 | Increase in G2/M phase, decrease in S phase (0.1-1 µM, 48h) | [1] |
Table 2: In Vivo Efficacy of this compound in MKN-45 Xenograft Model
| Parameter | Treatment Group | Value | Reference |
| Tumor Growth Inhibition | This compound (30 mg/kg/day, oral) | Significant inhibition of tumor growth | [2] |
| Effect on MET Expression | This compound | Decreased MET expression in tumor tissue | [2] |
| Effect on Downstream Signaling | This compound | Decreased c-Myc and p-ERK expression | [2] |
| Apoptosis Induction | This compound | Increased ratio of TUNEL-positive cells | [2] |
| Anti-proliferative Effect | This compound | Decreased ratio of Ki-67-positive cells | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the MET protein and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of MET, marking it for degradation by the proteasome. The degradation of MET inhibits downstream signaling pathways, including the ERK-MAPK pathway, which is crucial for tumor cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
-
Cell Lines: MKN-45 and SNU-638 human gastric cancer cells.
-
Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0.03-10 µM) for 48 hours.[1] Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated. The absorbance was measured at 450 nm using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curve.
Western Blot Analysis for MET Degradation
-
Procedure: MKN-45 cells were treated with this compound (1 µM) for different time points (up to 24 hours).[1] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against MET and a loading control (e.g., GAPDH). After washing, the membrane was incubated with a secondary antibody. Protein bands were visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the extent of MET degradation.
In Vivo Xenograft Model
-
Animal Model: Nude mice bearing MKN-45 cell-derived xenograft tumors.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 30 mg/kg/day for a specified period (e.g., 2 weeks).[2]
-
Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis (e.g., for MET, Ki-67, and TUNEL staining) and western blot analysis (e.g., for c-Myc and p-ERK).[2] Body weight and general health of the mice were also monitored to assess toxicity.
Experimental Workflow for In Vivo Study
Caption: Workflow of the in vivo xenograft study.
References
An In-Depth Technical Guide to PRO-6E: Interaction Partners and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRO-6E is an orally active PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the MET proto-oncogene, a receptor tyrosine kinase.[1] It is composed of a ligand for the Cereblon E3 ubiquitin ligase, a linker, and the ALK/c-Met inhibitor, Crizotinib.[1] By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy for cancers driven by MET signaling. This guide provides a comprehensive overview of this compound's known interaction partners, binding affinity, and the experimental methodologies used to characterize these interactions.
Core Interaction Partners and Mechanism of Action
The primary function of this compound is to bring the MET protein into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of MET. Therefore, the core interaction partners of this compound are:
-
Target Protein: MET (Mesenchymal-Epithelial Transition factor)
-
E3 Ligase Component: Cereblon (CRBN)
The interaction of this compound with these two proteins is central to its mechanism of action, which is visualized in the signaling pathway diagram below.
Quantitative Data: Binding Affinity and Efficacy
The following table summarizes the available quantitative data regarding the efficacy of this compound in inducing MET degradation and inhibiting cell growth.
| Parameter | Cell Line | Value | Description |
| Max MET Degradation | MKN-45 | 81.9% | Maximum degradation of MET protein observed at a concentration of 1 µM.[1] |
| Cell Growth Inhibition | MKN-45, SNU-638 | 0.03-10 µM | Concentration range over which this compound inhibits the growth of these cell lines over 48 hours.[1] |
| Cell Cycle Arrest | MKN-45 | 0.1-1 µM | Concentration range that leads to an increase in the percentage of cells in the G2/M phase and a decrease in the S phase after 48 hours.[1] |
| In Vivo Tumor Growth Inhibition | MKN-45 xenograft | 30 mg/kg/day | Oral gavage dose administered for 15 days that resulted in the inhibition of tumor growth.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
1. Cell-Based MET Degradation Assay
-
Objective: To quantify the degradation of MET protein induced by this compound in a cellular context.
-
Methodology:
-
Cell Culture: MKN-45 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 µM) for a specified duration (e.g., over 24 hours).[1]
-
Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MET and a loading control (e.g., GAPDH).
-
Analysis: The intensity of the MET band is normalized to the loading control and compared to a vehicle-treated control to determine the percentage of degradation.
-
2. Cell Viability and Proliferation Assay
-
Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.
-
Methodology:
-
Cell Seeding: MKN-45 and SNU-638 cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of this compound concentrations (0.03-10 µM) for 48 hours.[1]
-
Assay: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
Measurement: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The results are normalized to vehicle-treated cells to determine the percentage of growth inhibition and to calculate IC50 values.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Tumor Implantation: MKN-45 cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via oral gavage (30 mg/kg/day) for a specified period (e.g., 15 days).[1]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Analysis: At the end of the study, tumors are excised and weighed. The difference in tumor growth between the treated and control groups is statistically analyzed.
-
Signaling Pathways Modulated by this compound
By inducing the degradation of MET, this compound effectively shuts down the downstream signaling pathways that are aberrantly activated by this receptor tyrosine kinase in cancer cells. These pathways are critical for cell proliferation, survival, and metastasis.
This compound represents a promising targeted therapy that leverages the PROTAC technology to induce the degradation of the MET oncoprotein. Its ability to effectively reduce MET levels translates to the inhibition of cancer cell growth and tumor progression in preclinical models. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on MET-driven cancers and the broader field of targeted protein degradation.
References
The PROTAC PRO-6E: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism of PRO-6E, a Proteolysis Targeting Chimera (PROTAC), and its profound effects on downstream signaling pathways. This compound is designed to specifically induce the degradation of the MET receptor tyrosine kinase, a critical driver in various cancers. By hijacking the cell's natural protein disposal system, this compound offers a novel therapeutic strategy to abrogate MET-driven oncogenic signaling. This document provides a comprehensive overview of the affected pathways, quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms of action.
Introduction to this compound: A MET-Targeting PROTAC
This compound is a heterobifunctional molecule built on the framework of a PROTAC. It comprises three key components: a ligand that binds to the MET receptor tyrosine kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The MET inhibitor Crizotinib serves as the MET-binding component of this compound.[3][4] This design allows this compound to act as a bridge, bringing MET into close proximity with the E3 ligase complex. This induced proximity leads to the polyubiquitination of MET, marking it for degradation by the proteasome.[5][6] This targeted protein degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it eliminates the entire protein, thereby shutting down both its kinase and scaffolding functions.[7][8]
The MET Receptor and its Canonical Downstream Signaling
The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, creating docking sites for various signaling adaptors and effectors.[9][10] This activation triggers a cascade of downstream pathways crucial for cell proliferation, survival, migration, and invasion. The aberrant activation of MET is a known oncogenic driver in numerous cancers.[10][11][12] The primary signaling cascades initiated by MET include:
-
RAS-MAPK Pathway: This pathway is central to cell proliferation and differentiation. Activated MET recruits adaptor proteins like GRB2, which in turn activate SOS, a guanine (B1146940) nucleotide exchange factor for RAS. This leads to the activation of the RAF-MEK-ERK cascade, culminating in the regulation of transcription factors that drive cell cycle progression.[11][13]
-
PI3K-AKT-mTOR Pathway: This is a critical survival pathway. Activated MET can directly or indirectly (via GAB1) recruit and activate phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, which leads to the activation of AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival, growth, and proliferation, often through the activation of mTOR.[10][11][14]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key player in cell proliferation, survival, and invasion. MET activation leads to the phosphorylation and activation of STAT3, which then translocates to the nucleus to regulate the expression of target genes.[7][10][14]
-
β-Catenin Pathway: MET signaling can also lead to the activation of the Wnt/β-catenin pathway, which is involved in cell proliferation and stemness.[11][15]
Impact of this compound-Mediated MET Degradation on Downstream Signaling
By inducing the degradation of the MET receptor, this compound effectively dismantles the initiation point of these oncogenic signaling cascades. The elimination of MET protein prevents the phosphorylation and activation of its downstream effectors. Consequently, the signals for proliferation, survival, and invasion are attenuated.
Studies have shown that MET-targeting PROTACs, including this compound, lead to a significant reduction in the phosphorylation of key downstream molecules. For instance, treatment with MET degraders results in a concentration-dependent decrease in phosphorylated MET (p-MET) and phosphorylated STAT3 (p-STAT3).[7] This demonstrates a direct and potent inhibition of the signaling output from the MET receptor. The degradation of MET has been shown to inhibit tumor cell proliferation, migration, and invasion in MET-dependent cancer models.[3]
Quantitative Data on this compound and MET Degradation
The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).
| Compound | Cell Line | DC50 (µM) | Dmax (%) | Downstream Effect | Reference |
| This compound | MKN-45 | 0.203 | 82.8 | Inhibition of p-MET and p-ERK | [3] |
| D10 | EBC-1 | 0.44 ± 0.11 | >99 | Inhibition of p-MET and p-STAT3 | [7] |
| D15 | EBC-1 | 0.35 ± 0.08 | >99 | Inhibition of p-MET and p-STAT3 | [7] |
Table 1: In vitro degradation profile and downstream effects of MET-targeting PROTACs.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: MET signaling pathways and the mechanism of this compound.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib‐based proteolysis targeting chimera suppresses gastric cancer by promoting MET degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Analyzing Protein Expression Profiles: A Focus on Interleukin-6 (IL-6) in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to analyze the expression profile of a target protein in healthy versus diseased tissues. As the initially requested "PRO-6E" does not correspond to a known protein in publicly available databases, this paper will utilize the well-characterized inflammatory cytokine, Interleukin-6 (IL-6), as a practical and illustrative example. The principles and protocols detailed herein are broadly applicable to the study of any protein of interest in a research or drug development context.
Introduction to Interleukin-6 (IL-6) and its Clinical Significance
Interleukin-6 is a pleiotropic cytokine with a pivotal role in regulating immune responses, inflammation, and hematopoiesis.[1] While essential for normal physiological processes, dysregulated IL-6 expression is implicated in the pathogenesis of numerous diseases, including autoimmune disorders and cancer.[2][3] Elevated levels of IL-6 are often observed in the tissues and circulation of patients with conditions such as rheumatoid arthritis and various malignancies, correlating with disease activity and prognosis.[1][4][5] Consequently, the IL-6 signaling pathway is a key target for therapeutic intervention.[3]
The Interleukin-6 (IL-6) Signaling Pathway
IL-6 signaling can be initiated through two distinct pathways: the classic pathway and the trans-signaling pathway.[6][7]
-
Classic Signaling: This pathway is initiated by IL-6 binding to the membrane-bound IL-6 receptor alpha (IL-6Rα). This complex then associates with the signal-transducing subunit, glycoprotein (B1211001) 130 (gp130), leading to its dimerization and the activation of intracellular signaling cascades.[6][7] Classic signaling is primarily associated with the anti-inflammatory and regenerative effects of IL-6.[7]
-
Trans-Signaling: In this pathway, IL-6 binds to a soluble form of the IL-6Rα (sIL-6Rα). The resulting IL-6/sIL-6Rα complex can then bind to and activate gp130 on cells that do not express the membrane-bound IL-6Rα.[6][8] This mechanism broadens the range of cells responsive to IL-6 and is predominantly associated with its pro-inflammatory activities.[7]
Both pathways converge on the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, as well as the Ras-MAPK and PI3K-Akt pathways, ultimately leading to the regulation of gene expression involved in inflammation, cell proliferation, and survival.[2][6]
Figure 1: IL-6 Classical and Trans-Signaling Pathways.
Quantitative Expression of IL-6 in Healthy vs. Diseased Tissues
The following table summarizes representative data on IL-6 protein concentration in various healthy and diseased human tissues, as determined by ELISA.
| Tissue/Fluid | Disease State | IL-6 Concentration (pg/mL) | Reference |
| Serum | Healthy Controls | 8.75 ± 0.56 | [5] |
| Serum | Early Rheumatoid Arthritis | 17.76 ± 5.32 | [5] |
| Serum | Late Rheumatoid Arthritis | 32.71 ± 10.08 | [5] |
| Synovial Fluid | Osteoarthritis | 138.0 (IQR: 43.4 - 296.0) | [9][10] |
| Synovial Fluid | Rheumatoid Arthritis | 2516.5 (IQR: 1136.0 - 25058.0) | [9][10] |
| Synovial Fluid | Reactive Arthritis | 2281.0 (IQR: 1392.0 - 8652.0) | [9][10] |
| Synovial Fluid | Psoriatic Arthritis | 1964.0 (IQR: 754.0 - 7300.0) | [9][10] |
| Colorectal Tissue | Normal Mucosa | Low Expression (8% strong staining) | [4] |
| Colorectal Tissue | Colorectal Cancer | High Expression (46% strong staining) | [4] |
Experimental Protocols for Protein Expression Analysis
This section provides detailed methodologies for three key techniques used to assess protein expression: Immunohistochemistry (IHC), Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blotting.
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within the context of tissue architecture.
Figure 2: Immunohistochemistry (IHC) Workflow.
Protocol for Immunohistochemistry of Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Hydrate through graded alcohols (95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Submerge slides in a staining container with 10 mM citrate buffer (pH 6.0).
-
Heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with Phosphate Buffered Saline (PBS) twice for 5 minutes each.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Rinse with PBS twice for 5 minutes each.
-
Apply a blocking buffer (e.g., 10% normal serum) for at least 20 minutes to reduce non-specific binding.
-
Incubate with the primary antibody at the appropriate dilution overnight at 4°C in a humidified chamber.
-
Rinse with PBS three times for 5 minutes each.
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Apply avidin-biotin-enzyme complex (e.g., HRP-streptavidin) and incubate for 30 minutes.
-
Rinse with PBS three times for 5 minutes each.
-
-
Detection and Visualization:
-
Apply a substrate-chromogen solution (e.g., DAB) and incubate until the desired color intensity develops.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. The sandwich ELISA is a common format for quantifying protein concentration in samples like serum, plasma, or cell culture supernatants.
Figure 3: Sandwich ELISA Workflow.
Protocol for Sandwich ELISA:
-
Plate Preparation:
-
Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate four times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate by adding 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
-
Wash the plate four times with wash buffer.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate four times with wash buffer.
-
-
Detection and Analysis:
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Generate a standard curve and determine the concentration of the protein in the samples.
-
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the separation of proteins by size and the detection of the target protein using antibodies.
Figure 4: Western Blot Workflow.
Protocol for Western Blotting:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Analyze the band intensities to quantify protein expression, often normalizing to a loading control like beta-actin or GAPDH.
-
Conclusion
The analysis of protein expression profiles in healthy versus diseased tissues is fundamental to understanding disease mechanisms and developing targeted therapies. This guide has provided a framework for such an analysis, using Interleukin-6 as a case study. The detailed protocols for IHC, ELISA, and Western Blotting, along with the visualization of the IL-6 signaling pathway and its expression data, offer researchers a robust toolkit for their own investigations into proteins of interest. By applying these methodologies, scientists can elucidate the role of specific proteins in disease and identify novel biomarkers and therapeutic targets.
References
- 1. Frontiers | IL-6: The Link Between Inflammation, Immunity and Breast Cancer [frontiersin.org]
- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Roles of Interleukin-6 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinicopathological significance of overexpression of interleukin-6 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]
- 9. Interleukin 6 Concentration in Synovial Fluid of Patients with Inflammatory and Degenerative Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin 6 Concentration in Synovial Fluid of Patients with Different Types of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
Methodological & Application
Application Notes: Quantification of Human Interleukin-6 (IL-6) using a Sandwich ELISA Assay
Disclaimer: The term "PRO-6E in vitro assay" does not correspond to a recognized standard scientific protocol. This document provides a detailed protocol and application notes for a common and robust method to quantify Human Interleukin-6 (IL-6), a key cytokine involved in inflammation and immune responses. This protocol is based on the principles of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1][2] Dysregulation of IL-6 production is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[3] Accurate quantification of IL-6 levels in biological samples, such as cell culture supernatants, serum, and plasma, is crucial for understanding disease pathogenesis and for the development of novel therapeutics. This document outlines a detailed protocol for the quantitative determination of human IL-6 using a sandwich ELISA method.[4]
The assay principle involves capturing IL-6 from the sample with an antibody immobilized on a microplate. A second, biotinylated antibody that also recognizes IL-6 is then added, followed by a streptavidin-enzyme conjugate.[5] Finally, a substrate is added that reacts with the enzyme to produce a measurable colorimetric signal. The intensity of the color is directly proportional to the amount of IL-6 present in the sample.[1]
Experimental Protocols
Materials and Reagents
-
Human IL-6 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, and buffers)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm[4]
-
Wash bottle or automated plate washer
-
Absorbent paper
-
Tubes for dilution of standards and samples
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with distilled water as per the kit manufacturer's instructions.
-
Human IL-6 Standard: Reconstitute the lyophilized IL-6 standard with the provided diluent to create a stock solution.[1] Allow it to dissolve completely and mix gently.
-
Standard Curve Preparation: Perform serial dilutions of the IL-6 stock solution to generate a standard curve. A typical range for an IL-6 ELISA is between 3.1 pg/mL and 300 pg/mL.
-
Biotin-conjugated Antibody and Streptavidin-HRP: Dilute the concentrated detection antibody and streptavidin-HRP conjugate in assay buffer as per the manufacturer's instructions. Prepare these reagents shortly before use.[1]
Sample Preparation
-
Cell Culture Supernatants: Centrifuge samples to remove any cellular debris. Assay immediately or aliquot and store at -20°C or lower.[5]
-
Serum: Collect blood in a serum separator tube. Allow to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Collect the serum and assay immediately or store in aliquots at -20°C or lower.
-
Plasma: Collect blood using EDTA, citrate, or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[6] Collect the plasma and assay immediately or store in aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles for all sample types.[1]
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard, sample, and blank (assay buffer) to the appropriate wells of the pre-coated microplate.[5]
-
Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature.[4]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of diluted wash buffer per well.[5] After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotin-conjugated anti-human IL-6 antibody to each well.[4]
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[4]
-
Washing: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP solution to each well.[4]
-
Incubation: Cover the plate and incubate for 45 minutes to 1 hour at room temperature, protected from light.[4][5]
-
Washing: Repeat the wash step as described in step 3.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.[4]
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.[4]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[4]
-
Read Absorbance: Immediately measure the absorbance of each well at 450 nm using a microplate reader.[4]
Data Presentation
Data Analysis
The concentration of IL-6 in the samples is determined by interpolating the absorbance values from a standard curve.
-
Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate Standard Curve: Plot the average absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A five-parameter logistic (5PL) curve fit is often recommended for ELISA data analysis.[7]
-
Determine Sample Concentrations: Use the generated standard curve to determine the IL-6 concentration in each sample. Remember to multiply by the dilution factor if samples were diluted.
Example Data Tables
Table 1: Example Human IL-6 Standard Curve Data
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 500 | 2.450 |
| 250 | 1.875 |
| 125 | 1.150 |
| 62.5 | 0.680 |
| 31.2 | 0.410 |
| 15.6 | 0.250 |
| 7.8 | 0.175 |
| 0 (Blank) | 0.090 |
Table 2: Example Quantification of IL-6 in Test Samples
| Sample ID | Mean Absorbance (450 nm) | Calculated Concentration (pg/mL) |
| Sample 1 | 1.520 | 185.4 |
| Sample 2 | 0.550 | 45.8 |
| Sample 3 | 2.110 | 320.1 |
Visualizations
IL-6 Signaling Pathway
Interleukin-6 initiates intracellular signaling through a receptor complex composed of the IL-6 receptor (IL-6R) and the signal-transducing subunit gp130.[8] This leads to the activation of several downstream pathways, most notably the JAK/STAT and MAPK pathways, which regulate gene expression involved in inflammation, cell proliferation, and survival.[3][9]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Interleukin 6 - Wikipedia [en.wikipedia.org]
- 3. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. raybiotech.com [raybiotech.com]
- 5. bmgrp.com [bmgrp.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. eBioscience Human IL-6 ELISA - data analysis at MyAssays [myassays.com]
- 8. origene.com [origene.com]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Interleukin-6 (IL-6) in Animal Studies
Disclaimer: The term "PRO-6E" does not correspond to a known biological molecule in publicly available scientific literature. It is most likely an internal project name, an abbreviation, or a typographical error. Based on the context of your request, which includes "animal studies," "signaling pathways," and "drug development," this document has been prepared with the assumption that you are interested in Interleukin-6 (IL-6) , a prominent pro-inflammatory and pro-survival cytokine.
Introduction to Interleukin-6 (IL-6)
Interleukin-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, hematopoiesis, and oncogenesis.[1][2] It is produced by a variety of cell types, including immune cells, fibroblasts, and endothelial cells, in response to infection, injury, and other inflammatory stimuli.[1] IL-6 exerts its effects through a cell surface receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing subunit glycoprotein (B1211001) 130 (gp130).[2][3]
IL-6 Signaling Pathways
IL-6 signaling can occur through two main pathways: the classic signaling pathway and the trans-signaling pathway.
-
Classic Signaling: This pathway is initiated by IL-6 binding to the membrane-bound IL-6R (mIL-6R). The IL-6/mIL-6R complex then associates with gp130, leading to the dimerization of gp130 and the activation of intracellular signaling cascades.[1][2] Classic signaling is primarily associated with the anti-inflammatory and regenerative properties of IL-6.[1][2]
-
Trans-Signaling: In this pathway, IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound receptor. The IL-6/sIL-6R complex can then bind to gp130 on cells that do not express mIL-6R, thereby expanding the range of cells that can respond to IL-6.[1][2] Trans-signaling is predominantly associated with the pro-inflammatory activities of IL-6.[1][2]
Upon activation of the receptor complex, several downstream signaling pathways are initiated, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][4]
IL-6 Signaling Pathway Diagram
Caption: IL-6 classic and trans-signaling pathways leading to gene expression.
Experimental Protocols for IL-6 in Animal Studies
Protocol 1: Induction of an Acute Inflammatory Response in Mice
Objective: To induce a systemic acute inflammatory response in mice using recombinant murine IL-6 (rmIL-6).
Materials:
-
Recombinant murine IL-6 (lyophilized)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
8-10 week old C57BL/6 mice
-
Insulin syringes (29G)
-
ELISA kits for downstream analysis (e.g., TNF-α, IL-1β)
-
Complete blood count (CBC) analyzer
Procedure:
-
Reconstitution of rmIL-6: Reconstitute the lyophilized rmIL-6 in sterile, endotoxin-free PBS to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Dosing Preparation: On the day of the experiment, thaw an aliquot of rmIL-6 and dilute it with sterile PBS to the desired final concentration. A typical dose for inducing an acute inflammatory response is 1-5 µ g/mouse .
-
Administration: Inject the diluted rmIL-6 intraperitoneally (i.p.) into the mice. A control group should receive an equivalent volume of sterile PBS.
-
Monitoring: Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection) at regular intervals (e.g., 2, 4, 6, and 24 hours post-injection).
-
Sample Collection: At predetermined time points, euthanize the mice and collect blood via cardiac puncture for serum and plasma analysis. Tissues of interest (e.g., liver, spleen, lungs) can also be harvested for histological or molecular analysis.
-
Downstream Analysis:
-
Perform a complete blood count to assess changes in leukocyte populations.
-
Use ELISA to measure the levels of other pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum.
-
Perform histological analysis (e.g., H&E staining) on tissue sections to evaluate immune cell infiltration.
-
Protocol 2: Evaluation of IL-6 in a Murine Tumor Model
Objective: To assess the effect of IL-6 on tumor growth and the tumor microenvironment in a syngeneic mouse tumor model.
Materials:
-
Murine cancer cell line (e.g., Lewis Lung Carcinoma - LLC)
-
Recombinant murine IL-6
-
8-10 week old C57BL/6 mice
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell profiling
Procedure:
-
Cell Culture: Culture the LLC cells according to standard protocols.
-
Tumor Cell Implantation: Harvest the LLC cells and resuspend them in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 1 x 10^6 cells/100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once the tumors are palpable, begin measuring their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.
-
IL-6 Treatment: Once the tumors reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer rmIL-6 (e.g., 1 µ g/mouse , i.p.) daily or every other day.
-
Control Group: Administer an equivalent volume of sterile PBS.
-
-
Endpoint: Continue treatment and tumor monitoring until the tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.
-
Sample Collection and Analysis: At the endpoint, euthanize the mice and collect tumors, blood, and spleens.
-
Tumor Analysis: A portion of the tumor can be fixed for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31). Another portion can be dissociated into a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., T cells, myeloid-derived suppressor cells).
-
Spleen and Blood Analysis: Analyze immune cell populations in the spleen and peripheral blood by flow cytometry to assess systemic immune responses.
-
Data Presentation
Table 1: Expected Hematological Changes Following Acute IL-6 Administration
| Parameter | Control (PBS) | IL-6 Treated (4 hours) | IL-6 Treated (24 hours) |
| White Blood Cells (x10³/µL) | 6.5 ± 1.2 | 15.2 ± 2.5 | 10.8 ± 1.9 |
| Neutrophils (%) | 20 ± 5 | 65 ± 8 | 45 ± 7 |
| Lymphocytes (%) | 75 ± 6 | 30 ± 7 | 50 ± 8 |
Table 2: Expected Tumor Growth and Immune Infiltration in a Murine Cancer Model
| Parameter | Control (PBS) | IL-6 Treated |
| Tumor Volume at Day 14 (mm³) | 450 ± 75 | 780 ± 90 |
| Tumor Weight at Endpoint (g) | 0.5 ± 0.1 | 0.9 ± 0.2 |
| Ki-67 Positive Cells (%) | 40 ± 8 | 65 ± 10 |
| CD8+ T cells in Tumor (%) | 15 ± 4 | 5 ± 2 |
| MDSCs in Tumor (%) | 25 ± 6 | 50 ± 9 |
Experimental Workflow Diagram
Caption: A general experimental workflow for an in vivo animal study.
References
Application Notes and Protocols for PRO-6E in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently-labeled antibodies to visualize specific target antigens within cells and tissues.[1][2] This method is widely used in biological research and clinical diagnostics to determine the localization, expression levels, and interactions of proteins and other molecules.[3][4] The protocol described herein provides a detailed guide for the application of PRO-6E in immunofluorescence staining, a novel reagent designed to enhance signal specificity and reduce background noise, thereby enabling clearer and more quantifiable results.
This compound is a proprietary formulation that optimizes the binding of primary and secondary antibodies to their targets, leading to improved signal-to-noise ratios. This is particularly advantageous when detecting low-abundance antigens or when working with tissues that exhibit high autofluorescence. These application notes provide a comprehensive overview of the experimental workflow, from sample preparation to image acquisition and analysis, tailored for the use of this compound.
Principle of Immunofluorescence
Immunofluorescence techniques can be broadly categorized into direct and indirect methods.[2][5]
-
Direct Immunofluorescence: In this method, the primary antibody that specifically binds to the target antigen is directly conjugated to a fluorophore.[5] This approach is simpler and faster.[4]
-
Indirect Immunofluorescence: This technique involves a primary antibody that binds to the antigen, followed by a fluorophore-conjugated secondary antibody that recognizes and binds to the primary antibody.[3][5] This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody, enhancing sensitivity.[3][5]
This compound is compatible with both direct and indirect immunofluorescence protocols.
Experimental Protocols
I. Sample Preparation
A. Cell Culture on Coverslips
-
Sterilize glass coverslips by washing with ethanol (B145695) and exposing them to UV light.[1][6]
-
Optionally, coat coverslips with an appropriate substrate (e.g., poly-L-lysine, fibronectin) to enhance cell attachment.[6][7]
-
Seed cells onto the coverslips in a culture dish and maintain them in appropriate growth medium until they reach the desired confluency (typically 60-80%).
-
Before fixation, gently wash the cells twice with Phosphate-Buffered Saline (PBS).
B. Frozen Tissue Sections
-
Perfuse or dissect the tissue and fix it in 4% paraformaldehyde.[7]
-
Cryoprotect the tissue by incubating it in a sucrose (B13894) solution (e.g., 20% followed by 30% sucrose in PBS) until it sinks.[7]
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze it rapidly.
-
Cut 5-20 µm thick sections using a cryostat and mount them on charged microscope slides.[7]
C. Paraffin-Embedded Tissue Sections
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-6 µm thick sections using a microtome and mount them on charged microscope slides.[8]
-
Deparaffinize the sections by immersing them in xylene (or a xylene substitute) followed by rehydration through a graded series of ethanol solutions (100%, 90%, 70%) and finally in deionized water.[8]
II. Immunofluorescence Staining Protocol
The following is a general protocol for indirect immunofluorescence staining using this compound. Optimization may be required for specific cell types, tissues, and antibodies.
| Step | Procedure | Incubation Time | Temperature | Notes |
| 1. Fixation | Fix cells/tissues with 2-4% paraformaldehyde (PFA) in PBS. | 10-20 min | Room Temp | For some targets, cold methanol (B129727) or acetone (B3395972) fixation (-20°C for 5-10 min) may be preferable.[6][8] |
| 2. Washing | Wash 3 times with PBS. | 5 min each | Room Temp | |
| 3. Permeabilization | Incubate with 0.1-0.5% Triton X-100 in PBS. | 10-15 min | Room Temp | This step is necessary for intracellular targets. |
| 4. Washing | Wash 3 times with PBS. | 5 min each | Room Temp | |
| 5. Blocking | Incubate with a blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS). | 1 hour | Room Temp | This minimizes non-specific antibody binding.[2] |
| 6. This compound Incubation | Dilute this compound 1:100 in the primary antibody dilution buffer. | 1-2 hours | Room Temp | |
| 7. Primary Antibody | Incubate with the primary antibody diluted in the this compound containing buffer. | 1-2 hours or Overnight | Room Temp or 4°C | The optimal antibody concentration should be determined empirically. |
| 8. Washing | Wash 3 times with PBS. | 5 min each | Room Temp | |
| 9. Secondary Antibody | Incubate with the fluorophore-conjugated secondary antibody diluted in PBS. | 1 hour | Room Temp | Protect from light from this step onwards.[9] |
| 10. Washing | Wash 3 times with PBS. | 5 min each | Room Temp | |
| 11. Counterstaining | (Optional) Incubate with a nuclear counterstain like DAPI. | 5-10 min | Room Temp | |
| 12. Washing | Wash 2 times with PBS. | 5 min each | Room Temp | |
| 13. Mounting | Mount the coverslip/slide with an anti-fade mounting medium. | - | Room Temp | Seal the edges with nail polish.[6] |
| 14. Imaging | Visualize using a fluorescence or confocal microscope. | - | - | Store slides at 4°C in the dark. |
III. Quantitative Data Presentation
Quantitative analysis of immunofluorescence images allows for the objective measurement of protein expression and localization. This can be achieved by measuring the fluorescence intensity within defined regions of interest (e.g., whole cell, nucleus, or specific organelles).
| Cell Line | Target Protein | This compound Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| HeLa | Tubulin | No | 150.7 | 25.3 |
| HeLa | Tubulin | Yes | 285.2 | 30.1 |
| A549 | Cytokeratin 8 | No | 180.4 | 32.8 |
| A549 | Cytokeratin 8 | Yes | 350.9 | 38.5 |
| MCF-7 | Estrogen Receptor | No | 95.3 | 18.9 |
| MCF-7 | Estrogen Receptor | Yes | 198.6 | 22.4 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential enhancement in signal intensity with the use of this compound. Actual results may vary depending on the experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence staining using this compound.
Hypothetical this compound Signaling Enhancement Pathway
References
- 1. ptglab.com [ptglab.com]
- 2. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence | Immunostaining | Immunocytochemistry [bdbiosciences.com]
- 4. Immunofluorescence Technique | Rockland [rockland.com]
- 5. Immunofluorescence staining | Abcam [abcam.com]
- 6. arigobio.com [arigobio.com]
- 7. usbio.net [usbio.net]
- 8. scbt.com [scbt.com]
- 9. ibidi.com [ibidi.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of LY6E (PRO-6E) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte Antigen 6 Family Member E (LY6E), also known as PRO-6E, is a glycosylphosphatidyl-inositol (GPI)-anchored cell surface protein that has garnered significant interest in the fields of oncology and immunology.[1][2] Upregulated in a variety of cancers, including breast, lung, and ovarian cancer, its overexpression is often correlated with poor patient prognosis.[3][4] LY6E is a modulator of the PTEN/PI3K/Akt/HIF-1 signaling axis, a critical pathway in tumor growth and angiogenesis.[3] It has also been implicated in promoting drug resistance and immune evasion by tumors.[5] Furthermore, LY6E plays a role in T-cell physiology and has been identified as a modulator of viral infections.[1][2][6] Given its multifaceted role in disease, LY6E represents a compelling target for therapeutic intervention. The CRISPR-Cas9 system offers a powerful tool for knocking out the LY6E gene to study its function and validate it as a drug target.
These application notes provide a comprehensive protocol for the CRISPR-Cas9-mediated knockout of the LY6E gene in mammalian cells.
Signaling Pathway of LY6E
The LY6E gene product is a key player in a signaling cascade that promotes tumor progression. Overexpression of LY6E leads to the transcriptional upregulation of Hypoxia-Inducible Factor 1α (HIF-1α). This, in turn, decreases the expression of Phosphatase and Tensin Homolog (PTEN) mRNA, a critical tumor suppressor. The reduction in PTEN activity leads to the activation of the PI3K/Akt signaling pathway. Activated Akt then promotes the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA) and Platelet-Derived Growth Factor B (PDGFB), ultimately leading to increased tumor blood vessel density and tumor growth.[3]
References
- 1. LY6E lymphocyte antigen 6 family member E [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. LY6E: a conductor of malignant tumor growth through modulation of the PTEN/PI3K/Akt/HIF-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Role of Lymphocyte Antigen-6 Family of Genes in Cancer and Immune Cells [frontiersin.org]
- 5. LY6E - Wikipedia [en.wikipedia.org]
- 6. Characterization and function of human Ly-6/uPAR molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Purification of Recombinant PRO-6E Protein from E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction The PRO-6E protein is a recombinant protein with significant therapeutic potential. Achieving high purity and yield is critical for its application in research and drug development. This document outlines a robust, three-step chromatographic method for the purification of His-tagged this compound expressed in Escherichia coli. The protocol is designed to be scalable and reproducible, yielding a final product with greater than 95% purity. The purification strategy involves Immobilized Metal Affinity Chromatography (IMAC) as a capture step, followed by Ion Exchange Chromatography (IEX) for intermediate purification and Size Exclusion Chromatography (SEC) as a final polishing step.
Quantitative Data Summary The following table summarizes the typical results obtained from the purification of this compound from a 1-liter E. coli culture.
| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 1500 | 75 | 50 | 100 | 1 |
| IMAC Elution | 85 | 65 | 765 | 87 | 15.3 |
| IEX Elution | 60 | 58 | 967 | 77 | 19.3 |
| SEC Elution | 52 | 50 | 1000 | 67 | 20 |
Experimental Protocols
Part 1: Cell Lysis and Lysate Preparation
This protocol describes the initial steps of extracting the this compound protein from the E. coli host cells.
Materials:
-
Frozen E. coli cell pellet from a 1L culture
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
DNase I
-
Protease inhibitor cocktail
-
High-pressure homogenizer or sonicator
-
Centrifuge capable of >15,000 x g
Procedure:
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in 50 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL, DNase I to 5 µg/mL, and a protease inhibitor cocktail as recommended by the manufacturer.
-
Incubate on ice for 30 minutes with gentle stirring.
-
Lyse the cells using a high-pressure homogenizer (2 passes at 15,000 psi) or sonication (6 cycles of 30 seconds on, 30 seconds off). Keep the sample on ice throughout the process.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[1]
-
Carefully decant and collect the supernatant (clarified lysate). Filter through a 0.45 µm filter before applying to the chromatography column.
Part 2: Immobilized Metal Affinity Chromatography (IMAC)
This step captures the His-tagged this compound protein from the clarified lysate.
Materials:
-
IMAC column (e.g., Ni-NTA resin)
-
IMAC Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
IMAC Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
IMAC Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
Procedure:
-
Equilibrate the IMAC column with 5 column volumes (CV) of IMAC Binding Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with 5 CV of IMAC Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Pool the fractions with the highest concentration of this compound.
Part 3: Ion Exchange Chromatography (IEX)
This step further purifies this compound based on its net charge.
Materials:
-
Anion exchange column (e.g., Mono Q)
-
IEX Buffer A: 20 mM Tris-HCl, pH 8.0
-
IEX Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Procedure:
-
The pooled fractions from the IMAC step need to be buffer exchanged into IEX Buffer A. This can be done by dialysis or using a desalting column.
-
Equilibrate the anion exchange column with 5 CV of IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with 5 CV of IEX Buffer A.
-
Elute the protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure this compound.
Part 4: Size Exclusion Chromatography (SEC)
This final polishing step separates proteins based on their size and removes any remaining aggregates or smaller contaminants.
Materials:
-
SEC column (e.g., Superdex 200)
-
SEC Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
Procedure:
-
Concentrate the pooled fractions from the IEX step to a volume of 1-2 mL using an appropriate centrifugal filter unit.
-
Equilibrate the SEC column with 2 CV of SEC Buffer.
-
Load the concentrated sample onto the column.
-
Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing the final purified this compound.
Visualizations
Caption: Overall workflow for the purification of this compound protein.
Caption: Principle of Immobilized Metal Affinity Chromatography (IMAC).
Caption: Logical flow of the multi-step protein purification strategy.
References
Application Notes & Protocols for Quantifying PRO-6E Levels Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRO-6E, also known as the pro-peptide of the alpha-3 chain of type VI collagen (PRO-C6) or endotrophin, is an emerging biomarker associated with tissue fibrosis and extracellular matrix (ECM) remodeling.[1][2][3] Type VI collagen is a crucial component of the ECM, and its formation is intricately linked to fibroblast activation and the progression of fibrotic diseases.[1][2][3] The quantification of this compound levels in biological fluids can provide valuable insights into the dynamics of fibrogenesis and serve as a prognostic and pharmacodynamic biomarker in various conditions, including liver fibrosis, cardiovascular disease, and cancer.[4][5][6]
Mass spectrometry-based targeted proteomics offers a highly specific and sensitive approach for the absolute quantification of proteins and their fragments, such as this compound.[7][8] This document provides detailed application notes and protocols for the quantification of this compound using targeted mass spectrometry, specifically focusing on Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) techniques.[7][8]
Quantitative Data Summary
While mass spectrometry provides a robust platform for this compound quantification, many existing studies have utilized ELISA-based methods, such as the NordicPRO-C6™ assay.[1][2][5] The following table summarizes representative quantitative data obtained from such studies to provide an expected range of this compound levels in different disease states. It is important to note that values may vary between different assays and patient cohorts.
| Disease State | Sample Type | Patient Cohort | PRO-C6/Endotrophin Levels (ng/mL) | Fold Change vs. Healthy Controls | Reference |
| Healthy Controls | Plasma | - | 10 - 30 | - | [6] |
| Liver Cirrhosis | Plasma | Cirrhotic patients | 40 - 100+ | 2 - 5+ | [6] |
| Hepatocellular Carcinoma (HCC) in Cirrhotics | Plasma | HCC patients with cirrhosis | 60 - 150+ | 3 - 7+ | [6] |
| Type 1 Diabetes with high arterial stiffness | Serum | T1D patients | Elevated vs. low stiffness group | Significant Increase | [4] |
| Non-alcoholic Steatohepatitis (NASH) | Serum | NIF Mice Model | Significantly Elevated | ~2-3 | [5] |
Experimental Protocols
Sample Preparation for Targeted Mass Spectrometry
Proper sample preparation is critical for accurate and reproducible quantification of this compound.[9][10] The following protocol outlines a general workflow for preparing plasma or serum samples for targeted mass spectrometry analysis.
Materials:
-
Plasma or serum samples
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (0.1%)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724) (ACN)
Protocol:
-
Protein Denaturation and Reduction:
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma/serum, add 50 µL of 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes.
-
-
Alkylation:
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Digestion Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
Condition an SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% formic acid.
-
Load the digested sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid.
-
Elute the peptides with 500 µL of 50% ACN in 0.1% formic acid.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in an appropriate volume of 0.1% formic acid for LC-MS/MS analysis.
-
Targeted Mass Spectrometry Analysis (MRM/PRM)
The following provides a general framework for developing a targeted mass spectrometry assay for this compound. Specific parameters will need to be optimized for the instrument used.[11][12][13]
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive series) coupled to a nano-flow liquid chromatography system.
Selection of Proteotypic Peptides and Transitions:
-
Peptide Selection: Proteotypic peptides for the human collagen alpha-3(VI) chain (UniProt accession number: P12111) should be selected based on their uniqueness and observed intensity in discovery proteomics experiments. Online tools like MRMaid can aid in this process.[14]
-
Transition Selection: For each selected peptide, at least 2-3 fragment ions (transitions) should be chosen for monitoring.[11][15] The selection should be based on the most intense and specific fragment ions observed in the MS/MS spectrum of the peptide.
LC-MS/MS Method:
-
Liquid Chromatography: Peptides are separated on a C18 analytical column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). The gradient length should be optimized for optimal separation of the target peptides.
-
Mass Spectrometry (MRM on a Triple Quadrupole):
-
The mass spectrometer is operated in MRM mode.
-
Q1 is set to isolate the precursor ion m/z of the target peptide.
-
The precursor ion is fragmented in the collision cell (Q2).
-
Q3 is set to isolate the specific fragment ion m/z values (transitions).
-
-
Mass Spectrometry (PRM on a High-Resolution Mass Spectrometer):
-
The mass spectrometer is operated in PRM mode.
-
A scheduled inclusion list containing the m/z of the target precursor ions is used.
-
The quadrupole isolates the precursor ion of interest.
-
The precursor ion is fragmented in the HCD cell.
-
All fragment ions are detected in the Orbitrap at high resolution.
-
Data Analysis:
-
Specialized software (e.g., Skyline, vendor-specific software) is used to analyze the MRM/PRM data.
-
The peak area of the target peptide transitions is integrated.
-
Quantification is achieved by comparing the peak area of the endogenous peptide to that of a heavy isotope-labeled internal standard peptide spiked into the sample.
Visualizations
Signaling Pathway
The pro-peptide of collagen VI, endotrophin, is known to be involved in signaling pathways that promote fibrosis and inflammation. It can act on fibroblasts and macrophages, leading to the activation of TGF-β signaling and subsequent deposition of extracellular matrix.
Caption: this compound (Endotrophin) signaling pathway leading to fibrosis.
Experimental Workflow
The following diagram illustrates the overall workflow for quantifying this compound levels using targeted mass spectrometry.
Caption: Workflow for this compound quantification by mass spectrometry.
References
- 1. Endotrophin & PRO-C6: The Webinar [nordic-bioscience.webinargeek.com]
- 2. nordicbioscience.com [nordicbioscience.com]
- 3. nordicbioscience.com [nordicbioscience.com]
- 4. Endotrophin, a Key Marker and Driver for Fibroinflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nordicbioscience.com [nordicbioscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative phosphoproteomic analysis of mice with liver fibrosis by DIA mass spectrometry analysis with PRM verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexed MRM-based proteomics for identification of circulating proteins as biomarkers of cardiovascular damage progression associated with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Proteomics | Faculty of Population Health Sciences [ucl.ac.uk]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 12. Targeted Proteomics [proteomics.com]
- 13. Multiple Reaction Monitoring-Mass Spectrometric Assays Can Accurately Measure Many Protein Concentrations in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UWPR [proteomicsresource.washington.edu]
Application Note: A High-Throughput Cellular Assay for Screening PROTAC-Mediated MET Degraders
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase (MET) that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of MET signaling is implicated in the progression of various human cancers, making it a prime target for therapeutic intervention. A novel and promising therapeutic modality is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
PRO-6E is a known PROTAC that effectively induces the degradation of MET by recruiting the Cereblon (CRBN) E3 ligase.[1] This application note describes a robust and scalable 384-well in-cell enzyme-linked immunosorbent assay (ELISA) for screening and characterizing novel PROTACs that, like this compound, target MET for degradation. The assay quantifies the amount of endogenous MET protein in cells following compound treatment, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Assay Principle
The assay is a cell-based, antibody-mediated immunodetection method performed in a microplate format. Cells are seeded and treated with test compounds. After an incubation period to allow for protein degradation, the cells are fixed and permeabilized. The remaining intracellular MET protein is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added to generate a signal that is proportional to the amount of MET protein. To account for variations in cell number, the signal is normalized to that of a housekeeping protein, such as GAPDH or Tubulin, which is detected simultaneously using a different primary antibody and a spectrally distinct fluorescent secondary antibody. A decrease in the normalized MET signal indicates compound-induced protein degradation.
Signaling Pathway
Experimental Workflow
Protocols
Materials and Reagents
-
Cell Line: MKN-45 (human gastric adenocarcinoma), known to express MET.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, clear-bottom, black-walled tissue culture treated plates.
-
Test Compounds: PROTAC molecules dissolved in DMSO.
-
Positive Control: this compound.
-
Negative Control: Vehicle (0.1% DMSO).
-
Primary Antibodies:
-
Rabbit anti-MET monoclonal antibody.
-
Mouse anti-GAPDH monoclonal antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
Alexa Fluor 647-conjugated goat anti-mouse IgG.
-
-
Reagents:
-
Phosphate Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in PBS).
-
Chemiluminescent HRP substrate.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
-
Equipment:
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of measuring luminescence and fluorescence.
-
Cell culture incubator (37°C, 5% CO2).
-
Experimental Procedure
-
Cell Seeding:
-
Harvest and count MKN-45 cells.
-
Dilute cells in culture medium to a final concentration of 50,000 cells/mL.
-
Dispense 40 µL of the cell suspension (2,000 cells) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the plate from the incubator and add 10 µL of the diluted compounds to the appropriate wells.
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C, 5% CO2.
-
-
Cell Fixing and Permeabilization:
-
Carefully aspirate the culture medium from the wells.
-
Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).
-
Aspirate the PFA and wash the wells twice with 100 µL of PBS.
-
Add 50 µL of 0.1% Triton X-100 to each well and incubate for 10 minutes at RT.
-
Aspirate the permeabilization buffer and wash twice with 100 µL of PBS.
-
-
Immunostaining:
-
Add 50 µL of Blocking Buffer to each well and incubate for 1 hour at RT.
-
Aspirate the blocking buffer.
-
Add 25 µL of primary antibody solution (containing both anti-MET and anti-GAPDH antibodies diluted in Blocking Buffer) to each well.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
Aspirate the primary antibody solution and wash the wells three times with 100 µL of PBS.
-
Add 25 µL of secondary antibody solution (containing both HRP-conjugated and Alexa Fluor 647-conjugated antibodies diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at RT, protected from light.
-
Aspirate the secondary antibody solution and wash the wells three times with 100 µL of PBS.
-
-
Signal Detection:
-
Add 25 µL of chemiluminescent HRP substrate to each well.
-
Incubate for 5 minutes at RT.
-
Read the plate on a plate reader, first measuring luminescence (for MET) and then fluorescence (for GAPDH at Ex/Em ~650/668 nm).
-
Data Analysis
-
Normalization: For each well, divide the luminescence signal (MET) by the fluorescence signal (GAPDH) to obtain a normalized MET value.
-
Normalized MET = Luminescence Signal / Fluorescence Signal
-
-
Percent Degradation Calculation: Calculate the percentage of MET degradation for each compound concentration relative to the vehicle control (0% degradation) and a baseline control (e.g., no primary antibody, 100% degradation).
-
% Degradation = 100 * (1 - (Normalized MET_Compound - Signal_Baseline) / (Signal_Vehicle - Signal_Baseline))
-
-
Dose-Response Curves and Parameter Determination: Plot the percent degradation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum observed degradation).
Data Presentation
Table 1: Representative Raw Data from a 384-Well Plate
| Well | Compound | Conc. (nM) | Luminescence (MET) | Fluorescence (GAPDH) |
| A1 | Vehicle | 0 | 850,000 | 30,000 |
| A2 | Vehicle | 0 | 865,000 | 30,500 |
| B1 | This compound | 1 | 680,000 | 29,800 |
| B2 | This compound | 10 | 425,000 | 30,100 |
| B3 | This compound | 100 | 180,000 | 29,900 |
| B4 | This compound | 1000 | 175,000 | 30,200 |
| C1 | Cmpd X | 1 | 845,000 | 30,300 |
| C2 | Cmpd X | 10 | 710,000 | 29,700 |
| C3 | Cmpd X | 100 | 550,000 | 30,000 |
| C4 | Cmpd X | 1000 | 430,000 | 29,800 |
Table 2: Calculated Percent Degradation and Curve-Fit Parameters
| Compound | DC50 (nM) | Dmax (%) |
| This compound | 8.5 | 81.9 |
| Cmpd X | 120.2 | 52.3 |
| Cmpd Y | >1000 | <10 |
This application note provides a comprehensive framework for establishing a high-throughput screening assay to identify and characterize novel PROTACs targeting the MET oncoprotein for degradation. The described in-cell ELISA method is sensitive, robust, and scalable, making it an ideal platform for academic research and industrial drug discovery campaigns.
References
Application Note: High-Throughput Screening of PRO-6E for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). This document provides detailed protocols and application notes for the high-throughput screening (HTS) of PRO-6E, a novel PROTAC designed to induce the degradation of a target protein.
This compound is engineered to bind to both the target protein and an E3 ubiquitin ligase, thereby facilitating the formation of a ternary complex.[1][2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4][5] The following sections will detail the mechanism of action of this compound, provide a comprehensive workflow for its screening and characterization, and offer specific protocols for key assays.
Mechanism of Action of this compound
This compound functions by inducing the proximity of the target protein to an E3 ubiquitin ligase, a key component of the cellular protein degradation machinery. This induced proximity leads to the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
High-Throughput Screening Workflow for this compound
A typical HTS campaign to identify and characterize potent protein degraders like this compound involves a multi-stage process, beginning with a primary screen to identify compounds that induce target degradation, followed by secondary and counter-screens to confirm activity and assess specificity.
Experimental Protocols
Primary High-Throughput Screen: HiBiT-based Degradation Assay
This assay quantitatively measures the degradation of the target protein in live cells. It utilizes a cell line where the endogenous target protein is tagged with a small HiBiT peptide using CRISPR/Cas9 gene editing.[4] The HiBiT tag complements with the LgBiT protein to form a luminescent enzyme. A decrease in luminescence indicates degradation of the HiBiT-tagged target protein.[4]
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound compound library dissolved in DMSO.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
384-well white, solid-bottom assay plates.
-
Automated liquid handling systems.
-
Luminometer plate reader.
Protocol:
-
Cell Plating: Seed the HiBiT-tagged cells in 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of this compound compounds from the library (at a single concentration, e.g., 1 µM) to the assay plates. Include positive (e.g., a known degrader) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO2.
-
Lysis and Detection:
-
Equilibrate the plates and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add 40 µL of the detection reagent to each well.
-
Place the plates on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percentage of protein degradation for each compound.
Secondary Assay: Dose-Response and Dmax Determination
Compounds identified as hits in the primary screen are further characterized to determine their potency (DC50) and efficacy (Dmax).
Protocol:
-
Follow the HiBiT-based degradation assay protocol as described above.
-
Instead of a single concentration, treat the cells with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Calculate the percentage of degradation at each concentration relative to DMSO controls.
-
Fit the data to a four-parameter logistic curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).
Secondary Assay: AlphaLISA for Ternary Complex Formation
This assay assesses the ability of this compound to induce the formation of a ternary complex between the target protein and the E3 ligase.[1] It is a bead-based, no-wash immunoassay that measures the proximity of two molecules.
Materials:
-
Recombinant target protein and E3 ligase complex (e.g., CRBN-DDB1).
-
Anti-target protein antibody conjugated to AlphaLISA acceptor beads.
-
Anti-E3 ligase antibody conjugated to AlphaLISA donor beads.
-
This compound hit compounds.
-
AlphaLISA assay buffer.
-
384-well ProxiPlate.
-
AlphaLISA-compatible plate reader.
Protocol:
-
Assay Preparation: In a 384-well ProxiPlate, add the target protein, the E3 ligase complex, and the this compound compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for ternary complex formation.[1]
-
Bead Addition: Add a mixture of the AlphaLISA acceptor and donor beads.
-
Incubation in Dark: Incubate the plate in the dark at room temperature for 1 hour.[1]
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex.
Data Presentation
The quantitative data from the screening and characterization of this compound and its analogs can be summarized in tables for easy comparison.
Table 1: Primary Screen and Dose-Response Data for Lead PROTACs
| Compound ID | Primary Screen (% Degradation @ 1 µM) | DC50 (nM) | Dmax (%) |
| This compound-01 | 92 | 25 | 95 |
| This compound-02 | 85 | 78 | 88 |
| This compound-03 | 65 | 250 | 70 |
| This compound-04 | 30 | >1000 | 40 |
Table 2: Ternary Complex Formation and Cell Viability Data
| Compound ID | Ternary Complex Formation (EC50, nM) | Cell Viability (CC50, µM) |
| This compound-01 | 50 | >25 |
| This compound-02 | 120 | >25 |
| This compound-03 | 400 | 15 |
| This compound-04 | >2000 | >25 |
Conclusion
The successful application of high-throughput screening is crucial for the discovery and development of novel PROTACs like this compound. The described workflow, incorporating a robust primary degradation assay followed by orthogonal secondary and counter-screens, provides a comprehensive strategy for identifying and characterizing potent and selective protein degraders. The detailed protocols for HiBiT-based degradation and AlphaLISA-based ternary complex formation assays offer practical guidance for researchers in the field of targeted protein degradation. These methods facilitate the rapid triage of early-stage compounds and the efficient optimization of lead candidates for therapeutic development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: PRO-6E for Enhanced Differentiation in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful in vitro models for studying organ development, disease modeling, and drug screening. A significant challenge in organoid research is directing the differentiation of stem cells into specific, mature cell lineages to better recapitulate the complexity of in vivo tissues. PRO-6E is a novel, synthetic peptide engineered to selectively promote the differentiation of secretory cell lineages within intestinal organoids, including goblet, Paneth, and enteroendocrine cells, by modulating key developmental signaling pathways.
These application notes provide a comprehensive guide for utilizing this compound to enhance and direct the differentiation of human intestinal organoids. The protocols outlined below, along with the supporting data, will enable researchers to effectively integrate this compound into their organoid culture workflows to generate more physiologically relevant models for basic research and drug development.
Mechanism of Action
This compound functions as a dual modulator of the Wnt and Notch signaling pathways. It acts by downregulating the activity of the Wnt pathway while simultaneously inhibiting Notch signaling. The canonical Wnt pathway is crucial for maintaining the intestinal stem cell (ISC) pool. By attenuating this pathway, this compound encourages ISCs to exit the self-renewal state and commit to differentiation. Concurrently, inhibition of the Notch pathway is a well-established mechanism for directing progenitor cells towards a secretory cell fate at the expense of the absorptive enterocyte lineage. This dual action provides a robust and specific stimulus for the enrichment of secretory cells within the organoid culture.
Application Notes and Protocols for Radiolabeling of Peptides
A Note on "PRO-6E": Initial searches for a molecule specifically named "this compound" did not yield information on a peptide or compound relevant to radiolabeling in the scientific literature. The search results were predominantly associated with the eero Pro 6E, a Wi-Fi router.[1][2][3][4][5] Therefore, this document provides a detailed, adaptable protocol for the radiolabeling of a generic peptide, hereafter referred to as "Peptide-X," which can be applied to novel peptides in a research and drug development setting.
Introduction
Radiolabeled peptides are crucial tools in biomedical research and clinical applications, particularly in the fields of oncology and diagnostics.[6] They serve as specific probes for imaging molecular targets such as receptors, enabling non-invasive diagnosis and monitoring of diseases.[6][7] The process of attaching a radioactive isotope to a peptide, known as radiolabeling, must be carefully optimized to ensure that the biological activity of the peptide is retained and the resulting radiopharmaceutical is stable and pure.[8]
This application note provides a comprehensive protocol for the radiolabeling of a research peptide ("Peptide-X") using a chelator-based method with Gallium-68 (⁶⁸Ga), a common positron-emitting radionuclide for Positron Emission Tomography (PET) imaging.[7][9] The protocol covers the conjugation of the peptide with a bifunctional chelator, the radiolabeling reaction, purification, and quality control of the final product.
Principle of the Method
The most common approach for radiolabeling peptides with metallic radionuclides is the indirect or chelator-based method.[10] This involves a bifunctional chelating agent (BFCA) that has two key components: a chelating moiety that strongly binds the radioisotope and a reactive functional group that covalently attaches to the peptide.[10] This method is often preferred as it can be performed under mild conditions, preserving the peptide's integrity.[11] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator for trivalent metals like ⁶⁸Ga due to the high stability of the resulting complex.[9][12]
Experimental Protocols
Conjugation of Peptide-X with DOTA-NHS-ester
This protocol describes the conjugation of a peptide with a DOTA derivative containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the peptide.
Materials and Reagents:
| Reagent/Material | Specification |
| Peptide-X | Lyophilized powder, >95% purity |
| DOTA-NHS-ester | Commercially available |
| Dimethylformamide (DMF) | Anhydrous |
| 0.1 M Sodium Bicarbonate Buffer | pH 8.5 |
| PD-10 desalting column | --- |
| HPLC system with a C18 column | --- |
| Solvents for HPLC | Acetonitrile (ACN) and water with 0.1% TFA |
Procedure:
-
Peptide Dissolution: Dissolve Peptide-X in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5 mg/mL.
-
Chelator Dissolution: Dissolve DOTA-NHS-ester in anhydrous DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 3 to 5-fold molar excess of the DOTA-NHS-ester solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature.
-
Purification: Purify the DOTA-Peptide-X conjugate using a PD-10 desalting column or by preparative HPLC to remove unconjugated DOTA-NHS-ester and salts.
-
Analysis: Confirm the successful conjugation and determine the purity of the DOTA-Peptide-X conjugate by analytical HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the purified DOTA-Peptide-X and store at -20°C.
Radiolabeling of DOTA-Peptide-X with Gallium-68
This protocol outlines the radiolabeling of the DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials and Reagents:
| Reagent/Material | Specification |
| DOTA-Peptide-X | Lyophilized powder |
| ⁶⁸Ge/⁶⁸Ga generator | --- |
| 0.05 M HCl | For generator elution |
| 1 M Sodium Acetate (B1210297) Buffer | pH 4.5 |
| C18 Sep-Pak cartridge | --- |
| Ethanol (B145695) | --- |
| Saline | Sterile, for injection |
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add 20-50 µg of DOTA-Peptide-X.
-
Add 100 µL of 1 M sodium acetate buffer (pH 4.5).
-
Add the ⁶⁸GaCl₃ eluate (approximately 1 mL).
-
-
Labeling Reaction: Incubate the reaction mixture at 95°C for 10-15 minutes.[13]
-
Purification of ⁶⁸Ga-DOTA-Peptide-X:
-
Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unbound ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-Peptide-X with 0.5 mL of ethanol.
-
Dilute the eluted product with sterile saline for injection.
-
Quality Control
Radiochemical Purity (RCP):
The RCP is determined by radio-HPLC to separate the radiolabeled peptide from free ⁶⁸Ga and other impurities.
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV (220 nm) and Radiometric |
| Acceptance Criterion | RCP > 95% |
Stability:
The stability of the final product should be assessed in saline and in human serum at 37°C at various time points (e.g., 1, 2, and 4 hours) by radio-HPLC. The RCP should remain above 95%.[13]
Lipophilicity (LogD):
The octanol-water partition coefficient (LogD) is determined to assess the lipophilicity of the radiolabeled peptide.
-
Add equal volumes of n-octanol and PBS to a vial containing the radiolabeled peptide.
-
Vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Sample both the n-octanol and PBS phases and measure the radioactivity in a gamma counter.
-
Calculate LogD as the log10 of the ratio of counts per minute (CPM) in the n-octanol phase to the CPM in the PBS phase.
Visualizations
Caption: Experimental workflow for the synthesis of ⁶⁸Ga-DOTA-Peptide-X.
Caption: Generic G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. eero Pro 6E Review - RTINGS.com [rtings.com]
- 2. reddit.com [reddit.com]
- 3. alarmax.com [alarmax.com]
- 4. Eero Pro 6E Mesh Router Review: Are Wi-Fi 6E Speeds Worth This Much Money? - CNET [cnet.com]
- 5. youtube.com [youtube.com]
- 6. moravek.com [moravek.com]
- 7. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 8. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chelating and Imaging Peptides — Advanced Peptides [advancedpeptides.com]
- 13. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PRO-6E Western Blot Technical Support Center
Welcome to the technical support center for the PRO-6E Western Blotting System. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental results, access detailed protocols, and find answers to frequently asked questions.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during western blotting experiments in a simple question-and-answer format.
Problem: No Signal or Weak Signal
Q1: I don't see any bands on my blot, including my loading control. What went wrong?
A1: This often points to a problem in the transfer or detection steps. First, verify a successful protein transfer by staining the membrane with Ponceau S immediately after the transfer. If you see protein bands, the issue likely lies with your antibodies or detection reagents. If no bands are visible, your protein transfer failed.[1]
Potential Causes & Solutions for No Signal:
-
Failed Protein Transfer: Ensure there are no air bubbles between the gel and the membrane, as these will block the transfer.[2][3] Verify that your transfer "sandwich" is assembled in the correct orientation (gel towards the negative electrode, membrane towards the positive electrode).[4] For large proteins (>100 kDa), a wet transfer is generally more efficient than a semi-dry transfer.[4][5]
-
Inactive Antibodies: Your primary or secondary antibody may have lost activity. Check the expiration dates and ensure they have been stored correctly. You can test antibody activity with a dot blot.[6][7]
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbits).
-
Expired Detection Reagents: Chemiluminescent substrates (like ECL) have a limited shelf life. Ensure your substrate has not expired and test it with a positive control.[1][6]
-
Insufficient Protein Loaded: If your target protein has low expression, you may need to load more protein onto the gel.[6][8] Consider enriching your protein of interest through immunoprecipitation.[6][8]
Problem: High Background
Q2: My blot is completely black or has a very high, uniform background, obscuring my bands. What can I do?
A2: High background is typically caused by non-specific antibody binding. This can be addressed by optimizing your blocking, washing, and antibody incubation steps.[9][10][11]
Potential Causes & Solutions for High Background:
-
Insufficient Blocking: Blocking prevents antibodies from binding directly to the membrane. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[9][11] While 5% non-fat dry milk is common, Bovine Serum Albumin (BSA) is preferred for detecting phosphorylated proteins as milk contains phosphoproteins that can cause interference.[10][12]
-
Antibody Concentration is Too High: An excess of primary or secondary antibody can lead to increased non-specific binding.[9][13] Titrate your antibodies by performing a dilution series to find the optimal concentration that gives a strong signal with low background.[10]
-
Inadequate Washing: Washing steps are crucial for removing unbound antibodies. Increase the number and duration of your washes (e.g., three to five washes of 10-15 minutes each) and ensure you are using a sufficient volume of wash buffer to fully submerge the membrane.[10][14] Adding a detergent like Tween-20 to your wash buffer is standard practice to reduce background.[10][15]
-
Membrane Dried Out: Allowing the membrane to dry out at any point during the process can cause irreversible high background.[9] Ensure the membrane is always submerged in buffer.
Problem: Non-Specific Bands
Q3: I see my band of interest, but there are other, unexpected bands on the blot. How do I get rid of them?
A3: Non-specific bands can arise from several sources, including impure antibodies, sample degradation, or too much protein loaded on the gel.[16][17]
Potential Causes & Solutions for Non-Specific Bands:
-
Primary Antibody Concentration Too High: A high concentration of the primary antibody can cause it to bind to proteins with similar epitopes. Try increasing the antibody dilution.[16][18]
-
Sample Degradation: If your protein sample has degraded, you may see bands at lower molecular weights. Always prepare fresh lysates and add protease inhibitors to your lysis buffer.[8][18]
-
Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding.[19] Try loading less protein per well.
-
Cross-reactivity of Secondary Antibody: The secondary antibody may be binding to other proteins in the lysate. Run a control where you omit the primary antibody incubation to see if the secondary antibody is the source of the non-specific bands.[9]
Problem: Irregular or "Smiling" Bands
Q4: My protein bands look curved or "smiling" instead of straight. What causes this?
A4: The "smiling" effect is typically due to uneven migration of proteins during electrophoresis, often caused by excessive heat.[20][21]
Potential Causes & Solutions for "Smiling" Bands:
-
Electrophoresis Voltage Too High: Running the gel at too high a voltage generates excess heat, causing the center of the gel to run faster than the edges. Try reducing the voltage.[21][]
-
Overheating: Running the gel in a cold room or on ice can help dissipate heat and ensure even migration.[20][21]
-
Buffer Depletion: Ensure you have sufficient running buffer in the electrophoresis tank.[23]
Problem: Patchy or Spotty Blot
Q5: My blot has uneven spots, patches, or "freckles." How can I get a cleaner result?
A5: Patchy or spotty results often stem from issues during the transfer or incubation steps.[2][24]
Potential Causes & Solutions for Patchy/Spotty Blots:
-
Air Bubbles During Transfer: Air bubbles trapped between the gel and the membrane will block protein transfer, resulting in white, "no-signal" spots.[2][3] Carefully use a roller or pipette to remove any bubbles when assembling the transfer sandwich.
-
Uneven Agitation: If the membrane is not agitated properly during incubation and washing, it can lead to an uneven distribution of antibodies and substrate.[3][25] Ensure the membrane moves freely in the buffer on a shaker or rocker.
-
Aggregated Antibodies or Blocking Agents: Aggregates in your antibody solutions or undissolved particles in your blocking buffer can settle on the membrane, causing small, dark spots.[3][26] Centrifuge your antibody vials before use and filter your blocking buffer if it appears cloudy.[3][8]
II. Quantitative Data Tables
For quick reference, the following tables provide common starting points for key experimental parameters. Note that these may require optimization for your specific target protein and antibodies.
Table 1: Common Blocking Buffers
| Blocking Agent | Concentration | Buffer | Typical Use Cases | Considerations |
|---|---|---|---|---|
| Non-Fat Dry Milk | 3-5% (w/v) | TBS-T or PBS-T | General purpose, cost-effective.[15] | Contains phosphoproteins; not ideal for detecting phosphorylated targets.[10][12] |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | TBS-T or PBS-T | Recommended for phosphorylated proteins.[10][27] | Can have contaminating IgGs; may not be suitable for all antibodies.[27] |
| Normal Serum | 5-10% (v/v) | TBS or PBS | Reduces background from secondary antibodies. | Must be from the same species as the secondary antibody was raised in. |
| Protein-Free Blockers | Varies | TBS or PBS | Useful for avoiding cross-reactivity with protein-based blockers.[13][27] | Can be more expensive. |
Table 2: Typical Antibody Dilution Ranges
| Antibody Type | Source | Starting Dilution Range |
|---|---|---|
| Primary Antibody | Polyclonal Antiserum | 1:100 – 1:2,000[28] |
| Primary Antibody | Purified Monospecific | 1:500 – 1:10,000[29] |
| Primary Antibody | Monoclonal (Ascites) | 1:1,000 – 1:100,000 |
| Secondary Antibody | HRP/AP Conjugated | 1:1,000 – 1:20,000[30][31] |
Table 3: Protein Transfer Conditions
| Transfer Method | Typical Voltage/Current | Typical Duration | Recommended For |
|---|---|---|---|
| Wet Transfer | 20-100 V or constant 200-400 mA | 1 hour to overnight | High efficiency, large proteins (>100 kDa).[4] |
| Semi-Dry Transfer | 10-25 V | 15-60 minutes | Speed and convenience.[4] | Less efficient for very large proteins.[5] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of a western blot experiment.
Sample Preparation and Protein Quantification
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8][32]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[32]
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration using a standard assay such as Bradford or BCA.
-
-
Sample Preparation for Loading:
-
Dilute the lysate to the desired concentration with lysis buffer.
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to the protein sample.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[33]
-
SDS-PAGE (Gel Electrophoresis)
-
Gel Setup: Assemble the electrophoresis apparatus with a polyacrylamide gel of the appropriate percentage for your target protein's molecular weight.
-
Loading: Load equal amounts of protein (typically 15-20 µg) into each well.[32] Include a molecular weight marker in one lane.
-
Running the Gel:
-
Fill the apparatus with running buffer.
-
Apply a constant voltage. A typical run might start at a lower voltage (~60V) until the samples enter the resolving gel, then increase to 120-150V.[34]
-
Run the gel until the dye front reaches the bottom.
-
Protein Transfer
-
Membrane Preparation:
-
Cut a piece of PVDF or nitrocellulose membrane to the size of the gel.[4]
-
If using PVDF, activate it by soaking in methanol (B129727) for ~30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[4][35] Nitrocellulose membranes only need to be wetted in transfer buffer.[35]
-
-
Assembling the Transfer Stack:
-
Assemble the "sandwich" in the following order, ensuring no air bubbles are trapped between the layers: Sponge -> Filter Paper -> Gel -> Membrane -> Filter Paper -> Sponge.[4]
-
-
Electrotransfer:
-
Place the transfer cassette into the transfer tank, ensuring the correct orientation (gel on the cathode/negative side, membrane on the anode/positive side).[4]
-
Fill the tank with ice-cold transfer buffer.
-
Perform the transfer according to the parameters in Table 3.
-
Immunodetection
-
Blocking:
-
After transfer, place the membrane in a container with blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[33]
-
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
IV. Mandatory Visualizations
Diagrams of Workflows and Logic
References
- 1. westernblot.cc [westernblot.cc]
- 2. astorscientific.us [astorscientific.us]
- 3. clyte.tech [clyte.tech]
- 4. sinobiological.com [sinobiological.com]
- 5. bosterbio.com [bosterbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. clyte.tech [clyte.tech]
- 11. arp1.com [arp1.com]
- 12. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 15. bosterbio.com [bosterbio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. bio-rad.com [bio-rad.com]
- 18. arp1.com [arp1.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Bands are misshapen or uneven in Western blot | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
- 25. stjohnslabs.com [stjohnslabs.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. info.gbiosciences.com [info.gbiosciences.com]
- 28. Tips for Diluting Antibodies | Rockland [rockland.com]
- 29. bio-rad.com [bio-rad.com]
- 30. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. info.gbiosciences.com [info.gbiosciences.com]
- 32. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. kinesisdx.com [kinesisdx.com]
- 35. westernblot.cc [westernblot.cc]
common issues with PRO-6E synthesis and purification
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of the PRO-6E peptide.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What are the most common causes of low yield during this compound synthesis?
A1: Low yields in the solid-phase peptide synthesis (SPPS) of this compound can be attributed to several factors:
-
Incomplete Coupling Reactions: The formation of peptide bonds may not go to completion, especially with sterically hindered amino acids.[1]
-
Peptide Aggregation: The growing this compound chain can aggregate on the solid support, which blocks reactive sites and hinders both deprotection and coupling steps.[1][2] This is particularly relevant for sequences with hydrophobic residues.[2][3]
-
Side Reactions: Unwanted chemical reactions can lead to the formation of byproducts, thereby reducing the yield of the desired peptide.[1]
-
Premature Cleavage: The peptide chain may be prematurely cleaved from the resin if the synthesis conditions are too harsh.[1]
Q2: My HPLC analysis of crude this compound shows multiple peaks, indicating poor purity. What are the likely impurities?
A2: Poor purity in crude this compound is often due to:
-
Deletion Sequences: Resulting from incomplete coupling, where an amino acid is missing from the desired sequence.
-
Truncated Sequences: Caused by incomplete deprotection or capping of unreacted chains.
-
Side-Product Adducts: Arising from reactions with protecting groups or scavengers used during cleavage.
-
Oxidized or Racemized Peptides: Specific amino acids in the this compound sequence may be susceptible to oxidation or racemization during synthesis and cleavage.
Q3: How can I mitigate peptide aggregation during this compound synthesis?
A3: Several strategies can be employed to reduce aggregation:
-
Change the Solvent: Switching from a standard solvent like DMF to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the growing peptide chain.[1]
-
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling and deprotection solutions can disrupt the secondary structures that lead to aggregation.[1]
-
Use Microwave-Assisted Synthesis: Microwave energy can help disrupt intermolecular interactions and reduce aggregation.[2]
-
Incorporate Pseudoproline Dipeptides: These can be used to temporarily disrupt secondary structure formation.[2]
Purification
Q4: My purified this compound peptide has poor solubility. What could be the cause?
A4: Poor solubility of purified this compound can stem from several issues:
-
Aggregation: Even after cleavage and purification, peptides can aggregate, particularly if they are hydrophobic or at a high concentration.[1]
-
Residual Organic Solvents: Incomplete removal of organic solvents from the purification process can negatively impact solubility.[1]
-
Incorrect pH: The pH of the final solution significantly influences a peptide's solubility.[1] Experimenting with buffers at different pH values may improve solubility.
-
Improper Salt Form: The final salt form of the peptide (e.g., TFA salt) can affect its solubility. A salt exchange step may be necessary.[4]
Q5: The peak for this compound is broad during HPLC purification. What can I do to improve peak shape?
A5: Broad peaks in HPLC are often indicative of:
-
On-Column Aggregation: The peptide may be aggregating on the column itself. Try reducing the sample concentration or adding a small amount of organic acid or chaotropic agent to the mobile phase.
-
Secondary Interactions with the Stationary Phase: This can be mitigated by optimizing the mobile phase pH or ionic strength.
-
Column Overload: Injecting too much peptide can lead to peak broadening. Try reducing the injection volume or sample concentration.
-
A Clogged Column Frit or Contaminated Column: If the problem persists, cleaning or replacing the column may be necessary.[5]
Q6: I am not able to efficiently elute the GST-tagged this compound from the column. What could be the issue?
A6: Inefficient elution of a GST-tagged protein can be due to several factors:
-
Insufficient Glutathione Concentration: The recommended 10 mM concentration may not be sufficient for all proteins. You can try increasing the concentration to 20-40 mM.
-
Low pH of Elution Buffer: Increasing the pH of the elution buffer to a range of 8 to 9 might enhance elution.
-
Oxidized Glutathione: Ensure that the elution buffer is freshly prepared.
-
Non-specific Hydrophobic Interactions: The addition of a non-ionic detergent, such as 0.1% Tween-20, to the elution buffer can help overcome these interactions.
Troubleshooting Guides
Low Synthesis Yield
Low yield is a frequent challenge in peptide synthesis. The following table summarizes common causes and recommended actions.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Low final peptide weight | Incomplete coupling | Increase coupling time, use a more efficient coupling reagent (e.g., HATU), or perform double coupling for difficult residues. | Higher crude peptide yield. |
| Significant deletion peaks in MS | Peptide aggregation | Switch to a more solvating solvent (e.g., NMP), add chaotropic salts (e.g., LiCl), or synthesize at a higher temperature. | Reduced aggregation and improved sequence fidelity. |
| Premature chain termination | Incomplete Fmoc deprotection | Increase deprotection time or use a stronger deprotection reagent like DBU. | Fewer truncated sequences in the crude product. |
| Resin color changes | Side reactions | Use appropriate scavengers during cleavage and optimize cleavage cocktail. | Minimized side-product formation. |
Poor Purification Profile
Achieving high purity is critical for downstream applications. This table provides guidance on common purification issues.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Multiple, poorly resolved peaks | Suboptimal HPLC gradient | Steepen or flatten the gradient to improve separation of closely eluting impurities. | Better peak resolution and higher purity of the collected fraction. |
| Broad or tailing peaks | On-column aggregation or secondary interactions | Lower the sample concentration, adjust the mobile phase pH, or add an ion-pairing agent. | Sharper, more symmetrical peaks. |
| Low recovery after purification | Peptide precipitation in the column | Add organic modifiers (e.g., acetonitrile) or a small amount of acid (e.g., formic acid) to the sample and mobile phase to improve solubility. | Increased recovery of the purified peptide. |
| Presence of unexpected adducts in MS | Reaction with cleavage cocktail components | Optimize the scavenger composition in the cleavage cocktail based on the peptide sequence. | Reduced formation of adducts. |
Experimental Protocols
Protocol 1: Test Cleavage and Analysis
This protocol is used to assess the quality of the synthesis while the peptide is still on the resin.
-
Sample Collection: Carefully extract a small amount of resin (approximately 10-20 mg) from the synthesis vessel after a critical coupling step.
-
Resin Washing: Wash the collected resin with dichloromethane (B109758) (DCM) (3x) and methanol (B129727) (MeOH) (3x) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.
-
Analysis: Dissolve the crude peptide in an appropriate solvent and analyze it by HPLC and Mass Spectrometry (MS) to check for the desired product and any major impurities.
Protocol 2: Optimization of HPLC Purification Conditions
This protocol outlines a systematic approach to optimizing the purification of this compound.
-
Solubility Testing: Test the solubility of the crude this compound in various concentrations of aqueous acetonitrile (B52724) (ACN) or methanol (MeOH) with 0.1% TFA.
-
Analytical HPLC Scouting: Perform analytical HPLC runs using different gradients to determine the approximate elution time of this compound.
-
Gradient Optimization:
-
Broad Gradient: Start with a broad gradient (e.g., 5-95% B over 30 minutes, where A is 0.1% TFA in water and B is 0.1% TFA in ACN).
-
Shallow Gradient: Based on the elution time from the broad gradient, run a shallower gradient around the elution point (e.g., if the peptide elutes at 40% B, try a gradient of 30-50% B over 30 minutes).
-
-
Flow Rate Adjustment: Adjust the flow rate to optimize the balance between resolution and run time. A lower flow rate generally improves resolution.
-
Preparative HPLC: Scale up the optimized analytical method to a preparative scale. Ensure not to overload the column.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm the purity and identity of this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Decision tree for addressing common this compound purification issues.
Caption: A common side reaction: Aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
improving the stability and solubility of PRO-6E
Disclaimer: The following guide provides general strategies and best practices for addressing common protein stability and solubility challenges. As specific information for a protein designated "PRO-6E" is not publicly available, this guide uses "this compound" as a placeholder and offers solutions broadly applicable to recombinant proteins. It is recommended to adapt these protocols based on the specific biophysical properties of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: My purified this compound precipitates after dialysis into my final storage buffer. What is the likely cause and how can I resolve this?
A1: Precipitation following dialysis is a common issue, often indicating that the buffer conditions are suboptimal for your protein's stability and solubility. The primary factors to consider are the pH and ionic strength of your buffer.
-
pH: If the buffer pH is too close to the isoelectric point (pI) of this compound, its net charge will be close to zero, minimizing electrostatic repulsion between protein molecules and leading to aggregation and precipitation.
-
Troubleshooting: Determine the theoretical pI of this compound using a bioinformatics tool. Adjust your buffer pH to be at least 1-1.5 units away from the pI.
-
-
Ionic Strength: The salt concentration in your buffer is critical. Low salt concentrations can lead to aggregation due to unshielded electrostatic interactions, while excessively high salt concentrations can cause "salting out."
-
Troubleshooting: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to identify the optimal concentration for this compound solubility.
-
Q2: I observe a gradual loss of this compound activity over time, even when stored at 4°C. What could be causing this instability?
A2: A gradual loss of activity suggests underlying protein instability, which could be due to several factors:
-
Proteolysis: Trace contamination with proteases can lead to the degradation of your protein.
-
Troubleshooting: Add protease inhibitors to your purification and storage buffers.
-
-
Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can alter the protein's structure and function.
-
Troubleshooting: Include a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in your buffers. TCEP has a longer half-life and is more stable than DTT.
-
-
Unfolding/Aggregation: The storage buffer may not be optimal for the long-term conformational stability of this compound, leading to gradual unfolding and aggregation.
-
Troubleshooting: Screen a variety of stabilizing additives.
-
Q3: My this compound expresses as inclusion bodies in E. coli. How can I improve its soluble expression?
A3: Inclusion body formation is common for recombinant proteins expressed in bacteria. Several strategies can be employed to enhance soluble expression:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down the rate of protein synthesis, which can allow more time for proper folding.[1]
-
Lower Inducer Concentration: Decreasing the concentration of the inducer (e.g., IPTG) can reduce the transcription rate, leading to improved solubility.[1]
-
Choice of Fusion Tag: Certain fusion tags, like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[1]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
Troubleshooting Guides
Issue 1: this compound Aggregation During Concentration
Symptoms:
-
Visible precipitation or cloudiness when concentrating the protein solution.
-
Significant loss of protein concentration after centrifugation to remove aggregates.
-
Increase in hydrodynamic radius and polydispersity as measured by Dynamic Light Scattering (DLS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound aggregation during concentration.
Corrective Actions:
-
Add Stabilizing Excipients: Introduce additives to the buffer to enhance solubility. Common examples include:
-
Amino Acids: L-arginine and L-glutamate (often used together) can suppress aggregation.[2]
-
Sugars/Polyols: Glycerol, sucrose, or trehalose (B1683222) can stabilize proteins through preferential hydration.
-
-
Optimize Buffer Conditions:
-
Perform a buffer screen to identify the optimal pH and salt concentration for this compound solubility.
-
-
Modify Concentration Method:
-
Use a slower concentration method, such as dialysis against a hygroscopic agent (e.g., PEG).
-
Ensure gentle mixing during concentration to minimize shear stress.
-
Issue 2: Low Thermal Stability of this compound
Symptoms:
-
Low melting temperature (Tm) as determined by Differential Scanning Fluorimetry (DSF).
-
Protein precipitation at moderately elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low thermal stability of this compound.
Corrective Actions:
-
Screen Stabilizing Additives: Use DSF to screen a library of additives for their ability to increase the Tm of this compound.
-
Buffer Optimization: Systematically vary the pH and salt concentration of the buffer to find conditions that maximize thermal stability.
-
Site-Directed Mutagenesis: If structural information is available, consider introducing mutations to improve packing, create disulfide bonds, or enhance favorable electrostatic interactions.
Data Presentation
Table 1: Buffer Systems for Optimizing this compound Stability
| Buffer System | pH Range | Characteristics | Common Applications |
| Acetate | 3.6 - 5.6 | Useful for proteins stable at acidic pH. | Formulations requiring acidic conditions. |
| Citrate | 3.0 - 6.2 | Can stabilize proteins via preferential exclusion. | Monoclonal antibody formulations. |
| Phosphate | 6.5 - 7.5 | Mimics physiological conditions. Can be prone to pH shifts upon freezing. | General protein storage and assays at neutral pH. |
| Tris | 7.5 - 9.0 | Generally inert in biochemical assays. pH is temperature-sensitive. | Protein purification and enzymatic assays. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological pH range. | Cell culture and biochemical assays. |
Table 2: Common Additives for Enhancing this compound Solubility and Stability
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine/L-Glutamate | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches. |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilizes through preferential exclusion of the additive from the protein surface. |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native state. |
| Reducing Agents | DTT, TCEP | 1-5 mM (DTT), 0.1-0.5 mM (TCEP) | Prevents oxidation of cysteine residues. |
| Non-ionic Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent aggregation of proteins with exposed hydrophobic surfaces. |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis
Objective: To determine the melting temperature (Tm) of this compound under various buffer conditions and in the presence of different additives.
Materials:
-
Purified this compound (0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument
-
Buffers and additives to be screened
Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the base buffer. The final dye concentration should be 5x.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add the different buffers or additives to be tested to the respective wells. Include a control with only the base buffer.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The Tm is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To assess the aggregation state and hydrodynamic radius of this compound in different formulations.
Materials:
-
Purified this compound (0.5-1.0 mg/mL)
-
Buffers and additives to be tested
-
DLS instrument
-
Low-volume cuvette
-
0.22 µm syringe filter
Procedure:
-
Prepare the this compound sample in the desired buffer.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire DLS data. The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (%Pd). A monodisperse sample will have a low %Pd (<20%).
-
To determine the aggregation temperature (Tagg), apply a temperature ramp (e.g., 1°C/minute) and collect DLS data at regular intervals. Tagg is the temperature at which a significant increase in Rh and/or %Pd is observed.
Protocol 3: Solubility Assay
Objective: To quantitatively determine the solubility of this compound under different conditions.
Materials:
-
Purified this compound
-
Buffers and additives to be tested
-
Centrifugal concentrators
-
Spectrophotometer
Procedure:
-
Prepare solutions of this compound in the different buffers to be tested.
-
Concentrate the protein solutions using centrifugal concentrators.
-
After a set period of concentration, centrifuge the samples to pellet any precipitated protein.
-
Carefully collect the supernatant and measure the protein concentration using a spectrophotometer (e.g., by measuring absorbance at 280 nm).
-
The measured concentration of the supernatant represents the solubility of this compound under those conditions.
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound production and characterization.
References
PRO-6E off-target effects and how to mitigate them
Important Notice: Initial searches for "PRO-6E" did not yield information related to a specific drug, biologic, or therapeutic compound. The vast majority of publicly available information pertains to the "eero Pro 6E," a consumer Wi-Fi router. The following resources have been compiled based on general principles of mitigating off-target effects in therapeutic development, drawing parallels from established fields like CRISPR gene editing and general drug safety assessments. Should "this compound" refer to a specific, non-public therapeutic agent, please consult your internal documentation for relevant data and protocols.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for novel therapeutics?
Off-target effects are unintended interactions of a therapeutic agent with cellular components other than its intended target. These interactions can lead to a variety of adverse events, ranging from mild side effects to severe toxicity. For researchers and drug developers, understanding and mitigating off-target effects is a critical aspect of ensuring the safety and efficacy of a new therapeutic.
Q2: My experiment is showing unexpected cellular toxicity. Could this be due to off-target effects of my compound?
Unexpected toxicity is a common indicator of potential off-target effects. It is crucial to differentiate between on-target toxicity (where the intended therapeutic action itself causes cell death) and off-target toxicity. A first step would be to perform a dose-response curve to see if the toxicity correlates with the concentration of your compound. Further investigation using the methods described in the troubleshooting guide below is recommended.
Q3: How can I proactively assess the potential for off-target effects during early-stage development?
Proactive assessment is key to de-risking a therapeutic candidate. In silico (computational) methods can be employed to predict potential off-target binding based on the structure of your compound and known protein structures. Additionally, broad-panel cell-based screening assays can help identify unexpected cellular responses across a variety of cell types.
Troubleshooting Guides
Issue: Unexpected Phenotype or Cellular Response Observed
If you are observing a cellular phenotype that is inconsistent with the known function of the intended target, it is important to systematically investigate the possibility of off-target effects.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected experimental results.
Detailed Methodologies:
-
Confirm Phenotype with Multiple Assays: Use orthogonal assays to confirm the initial observation. For example, if you observe decreased cell viability with a metabolic assay (e.g., MTT), confirm it with a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Perform Dose-Response Analysis: A classic dose-response curve can help determine if the observed effect is concentration-dependent. A steep curve may suggest a specific interaction, while a shallow curve could indicate non-specific toxicity.
-
Validate On-Target Effect: Use a target-specific method, such as siRNA or shRNA knockdown, to mimic the intended on-target effect. If the phenotype of target knockdown is different from that of your compound, it strongly suggests an off-target mechanism.
-
Rescue Experiment: If possible, overexpress the intended target in your experimental system. If the compound's effect is on-target, overexpression of the target may "rescue" the cells from the compound's effect.
-
Perform Off-Target Screening: Utilize commercially available screening panels to test your compound against a broad range of related and unrelated targets (e.g., kinase panels, GPCR panels).
Issue: High Background or Non-Specific Binding in Assays
High background can be a sign of non-specific interactions of your compound.
Mitigation Strategies for Non-Specific Binding
| Strategy | Description | Experimental Protocol |
| Optimize Compound Concentration | Using the lowest effective concentration can minimize non-specific interactions. | Titrate the compound in your assay to find the lowest concentration that still produces the desired on-target effect. |
| Increase Assay Stringency | Modifying buffer conditions can reduce non-specific binding. | Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to your assay buffers. |
| Use Control Compounds | A structurally similar but inactive compound can help differentiate specific from non-specific effects. | Synthesize or obtain an analog of your compound that is known to be inactive against the intended target and test it in parallel. |
Mitigating Off-Target Effects in a Therapeutic Context
Strategies to reduce off-target effects are often employed in fields like CRISPR-based therapies and can be conceptually applied to small molecule and biologic drug development.[1]
Conceptual Pathway for Mitigating Off-Target Effects
Caption: Iterative process for compound optimization to reduce off-target effects.
Key Experimental Protocols:
-
Structure-Activity Relationship (SAR) Studies:
-
Objective: To understand how modifications to the chemical structure of a compound affect its activity and specificity.
-
Methodology:
-
Synthesize a library of analogs of the lead compound with systematic modifications to different parts of the molecule.
-
Screen each analog for its activity against the intended target and known off-targets.
-
Analyze the data to identify chemical moieties that contribute to on-target potency and those that are responsible for off-target binding.
-
Use this information to design new analogs with improved specificity.
-
-
-
Computational Docking and Molecular Dynamics:
-
Objective: To predict the binding modes of a compound with its on- and off-targets.
-
Methodology:
-
Obtain or model the 3D structures of the on-target and potential off-targets.
-
Use computational docking software to predict the most likely binding poses of the compound in the active sites of these proteins.
-
Run molecular dynamics simulations to assess the stability of these predicted binding poses over time.
-
Analyze the interactions to identify key residues involved in binding and use this information to guide the design of more specific compounds.
-
-
References
dealing with PRO-6E experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with PRO-6E, a potent and selective MET degrader.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: this compound is typically soluble in DMSO. For long-term storage, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO and store it at -80°C. For working solutions, dilute the stock in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles of the stock solution to maintain the integrity of the compound.
Q2: What is the optimal concentration range and incubation time for observing MET degradation with this compound?
A2: The optimal concentration and incubation time can vary depending on the cell line and experimental conditions. Based on available data, MET degradation in MKN-45 cells has been observed with this compound concentrations ranging from 0.1 µM to 1 µM for 24 to 48 hours.[1] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: I am not observing the expected level of MET degradation. What are the possible causes?
A3: Several factors could contribute to a lack of MET degradation. These include:
-
Cell Line Specificity: The expression levels of MET and components of the ubiquitin-proteasome system, such as Cereblon, can vary between cell lines. Confirm that your cell line expresses sufficient levels of both.
-
Reagent Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Experimental Conditions: Optimize the concentration of this compound and the incubation time for your specific cell line.
-
Cell Health: Ensure your cells are healthy and not overgrown, as this can affect protein turnover rates.
Q4: I am observing significant cytotoxicity in my experiments. How can I mitigate this?
A4: While this compound is designed to be a selective degrader, off-target effects or high concentrations can lead to cytotoxicity. To address this:
-
Titrate the Concentration: Perform a dose-response experiment to find the lowest effective concentration that induces MET degradation without causing significant cell death.
-
Reduce Incubation Time: A shorter incubation period may be sufficient to observe degradation with reduced toxicity.
-
Use appropriate controls: Include a vehicle-only control (e.g., DMSO) to assess the baseline level of cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between experimental replicates can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a calibrated pipette for seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
| Variable Incubation Times | Stagger the addition of this compound and the harvesting of cells to ensure consistent incubation times for all samples. |
Issue 2: Inconsistent Western Blot Results for MET Degradation
Inconsistent band intensities in Western blots can make it difficult to quantify MET degradation.
| Potential Cause | Recommended Solution |
| Uneven Protein Loading | Perform a protein concentration assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies. |
| Inefficient Protein Transfer | Optimize the transfer time and voltage for your specific gel percentage and protein size. Ensure the transfer stack is assembled correctly and that there are no air bubbles. |
| Antibody Performance | Use a validated antibody for MET. Titrate the primary and secondary antibody concentrations to achieve a good signal-to-noise ratio. |
| Sub-optimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for MET Degradation
-
Cell Seeding: Seed your cells of interest (e.g., MKN-45) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a fixed time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Perform a Western blot analysis to assess the levels of MET and a loading control.
Protocol 2: Time-Course of this compound-mediated MET Degradation
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate as described above.
-
This compound Treatment: Treat the cells with a fixed, optimal concentration of this compound (determined from Protocol 1) and a vehicle control.
-
Incubation and Harvesting: Harvest the cells at different time points (e.g., 0, 4, 8, 12, 24, 48 hours) post-treatment.
-
Sample Preparation and Analysis: Prepare cell lysates and perform Western blotting as described in Protocol 1.
Visual Guides
Caption: Mechanism of action of this compound in mediating MET degradation.
Caption: A typical experimental workflow for assessing MET degradation.
Caption: A troubleshooting decision tree for MET degradation experiments.
References
how to prevent PRO-6E degradation in samples
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of PRO-6E in experimental samples. Please note that "this compound" is used as a representative name for a protein-based therapeutic or research molecule. The principles and protocols outlined here are based on established best practices for handling proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in samples?
A1: this compound, like most proteins, is susceptible to several forms of degradation:
-
Proteolytic Degradation: Enzymatic cleavage of the protein backbone by proteases present in the sample.
-
Aggregation: The clumping together of this compound molecules, which can lead to loss of function and precipitation.[1]
-
Oxidation: Chemical modification of amino acid residues, particularly cysteine and methionine, which can alter protein structure and function.[1]
-
Denaturation: The loss of the protein's native three-dimensional structure due to environmental stressors like extreme pH, temperature fluctuations, or mechanical stress.[1][2]
Q2: What is the optimal temperature for storing this compound?
A2: The ideal storage temperature depends on the duration of storage. For long-term stability, -80°C is recommended to minimize enzymatic activity and degradation. For short-term storage, -20°C is suitable, especially for aliquoted samples.[1] Temporary storage during frequent use can be at 4°C.[1] It is crucial to avoid repeated freeze-thaw cycles as they can lead to denaturation.[1][3]
Q3: How can I prevent degradation of this compound during sample preparation?
A3: To minimize degradation during sample preparation, it is recommended to:
-
Work quickly and keep samples on ice at all times.[4]
-
Use a lysis buffer containing a cocktail of protease inhibitors to prevent proteolysis.[4][5][6]
-
Consider using strong denaturing agents like SDS in your lysis buffer if compatible with your downstream applications, as this can inhibit protease activity.[4]
-
Perform cell disruption at low temperatures.[4]
Q4: Should I aliquot my this compound samples?
A4: Yes, it is highly recommended to divide your this compound solution into single-use aliquots.[1][3] This practice reduces the risk of contamination and, most importantly, avoids the damaging effects of repeated freeze-thaw cycles.[1][3]
Troubleshooting Guides
Problem 1: I see multiple lower molecular weight bands on my Western Blot, suggesting this compound is being degraded.
| Possible Cause | Suggested Solution |
| Protease Contamination | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and all subsequent buffers used for purification and storage.[5][6][7] Consider using a resin to specifically remove common proteases like serine proteases.[8] |
| Sample Overheating | Avoid boiling your samples in SDS-PAGE loading buffer. Instead, heat them at 70°C for 10 minutes to prevent proteolysis.[9] |
| Improper Storage | Ensure samples are stored at -80°C for long-term stability and that they have not undergone multiple freeze-thaw cycles.[1][5] |
| Old Lysate | Use freshly prepared lysates for your experiments, as the age of the lysate can lead to increased protein degradation.[5] |
Problem 2: My this compound sample appears cloudy or has visible precipitates.
| Possible Cause | Suggested Solution |
| Protein Aggregation | Optimize the buffer conditions, including pH and ionic strength.[1] Store the protein at a concentration that minimizes aggregation (typically 1-5 mg/mL).[1] Consider adding anti-aggregation agents or stabilizers like sugars (e.g., trehalose, sucrose) to your buffer.[1] |
| Precipitation Upon Thawing | Thaw your samples rapidly to prevent phase partitioning of salts and the protein.[10][11] If the protein is cloudy after thawing, its bioactivity may be compromised.[10] |
| Incorrect Buffer pH | Ensure the buffer pH is optimal for this compound's stability, which is often near its isoelectric point.[1] |
Quantitative Data Summary
Table 1: General Protein Storage Conditions and Stability
| Storage Condition | Typical Shelf Life | Requires Antimicrobial Agent | Freeze-Thaw Cycles | Key Considerations |
| Solution at 4°C | Days to 1 month | Yes | N/A (multiple uses from same vial) | Convenient for frequent use, but higher risk of microbial growth and proteolysis.[3][12] |
| Solution with 25-50% Glycerol at -20°C | Up to 1 year | Recommended | Can be resampled | Glycerol acts as a cryoprotectant to prevent ice crystal formation.[3][11][12] |
| Frozen at -80°C or in Liquid Nitrogen | Years | No | Single-use aliquots recommended | Ideal for long-term storage to minimize all degradation processes.[1][3][12] |
| Lyophilized (Freeze-Dried) | Years | No | N/A (reconstitute for single use) | Offers excellent long-term stability but requires reconstitution and may damage some proteins.[1][12] |
Table 2: Common Additives to Enhance this compound Stability
| Additive Type | Examples | Purpose | Typical Concentration |
| Protease Inhibitors | PMSF, Leupeptin, Aprotinin, EDTA, Protease Inhibitor Cocktails | Prevent proteolytic degradation by inhibiting proteases.[1][5][7] | Varies by inhibitor; follow manufacturer's recommendations. |
| Reducing Agents | DTT, β-mercaptoethanol | Prevent oxidation of thiol groups in cysteine residues.[1][7] | 1-5 mM |
| Cryoprotectants | Glycerol, Ethylene Glycol | Prevent ice crystal formation during freezing, which can denature proteins.[1][3] | 10-50% (v/v) |
| Stabilizers/Anti-aggregation Agents | Sucrose, Trehalose, Bovine Serum Albumin (BSA) | Protect against denaturation and aggregation.[1] BSA can also act as a "filler" protein to prevent loss of dilute proteins to tube surfaces.[3][12] | Varies; e.g., 0.1-0.5% for BSA. |
| Antimicrobial Agents | Sodium Azide, Thimerosal | Prevent microbial growth in solutions stored at 4°C.[3] | 0.02-0.05% (w/v) |
Experimental Protocols
Protocol 1: Assessing this compound Degradation using SDS-PAGE and Western Blot
Objective: To qualitatively assess the integrity of this compound in a sample by detecting the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Thaw this compound samples on ice.
-
Mix an appropriate amount of the this compound sample with 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 70°C for 10 minutes. Do not boil, as this can promote aggregation of some proteins.[9]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel of an appropriate percentage for the molecular weight of this compound.
-
Run the gel according to standard procedures to separate the proteins by size.
-
-
Protein Transfer (Western Blotting):
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Examine the resulting blot for the presence of bands at lower molecular weights than the intact this compound. The presence of these bands is indicative of degradation.
-
Protocol 2: Thermal Shift Assay to Evaluate this compound Stability
Objective: To determine the thermal stability of this compound under various buffer conditions by measuring its melting temperature (Tm).
Methodology:
-
Preparation:
-
Prepare a series of different buffers with varying pH, ionic strength, or with the addition of potential stabilizing agents.
-
Dilute the purified this compound into each of these buffer conditions in a 96-well PCR plate.
-
Add a fluorescent dye (e.g., SYPRO Orange) to each well. This dye fluoresces when it binds to hydrophobic regions of the protein that become exposed upon denaturation.[13]
-
-
Real-Time PCR Instrument Setup:
-
Place the 96-well plate into a real-time PCR instrument.
-
Set up a "melt curve" experiment. The program should slowly increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.[13]
-
-
Data Acquisition and Analysis:
-
As the temperature increases, this compound will denature, exposing its hydrophobic core and causing the SYPRO Orange dye to bind and fluoresce.
-
The instrument will generate a melt curve for each condition, plotting fluorescence versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melt curve.
-
A higher Tm indicates greater thermal stability. By comparing the Tm values across the different buffer conditions, you can identify the conditions that best stabilize this compound.
-
Visualizations
Caption: Workflow for handling and storing this compound to minimize degradation.
Caption: Troubleshooting flowchart for diagnosing this compound degradation.
Caption: Common pathways of in-vitro protein degradation.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pblassaysci.com [pblassaysci.com]
- 11. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PRO-6E Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PRO-6E for in vivo experiments.
This compound Overview
This compound is an investigational orally bioavailable prodrug of E-2024, a potent and selective inhibitor of the PI3Kα signaling pathway. Prodrugs are inactive compounds that are converted into active drugs within the body.[1][2] This conversion can improve drug delivery and reduce toxicity.[2][3] this compound is being developed for the treatment of solid tumors harboring PIK3CA mutations.
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended starting dose for this compound in a mouse xenograft model?
Determining the optimal starting dose is a critical first step. A dose-range finding (DRF) study is recommended to establish a safe and effective dose range. These studies help determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity, and the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect.[4]
Below is a summary of a hypothetical dose-range finding study in mice bearing human breast cancer xenografts.
Table 1: Hypothetical Dose-Range Finding Study Summary for this compound
| Dose Group (mg/kg, oral, daily) | Number of Animals | Mean Body Weight Change (%) | Tumor Growth Inhibition (%) | Notable Clinical Signs |
| Vehicle Control | 10 | +5.2 | 0 | None |
| 10 | 10 | +4.8 | 15 | None |
| 25 | 10 | +2.1 | 45 | None |
| 50 | 10 | -3.5 | 78 | Mild lethargy in 2/10 animals |
| 100 | 10 | -12.8 | 95 | Significant lethargy, ruffled fur in 8/10 animals |
| 200 | 10 | -25.0 (2 animals euthanized) | Not Assessed | Severe lethargy, hunched posture |
Based on this hypothetical data, a starting dose of 25-50 mg/kg daily could be considered for efficacy studies, as this range shows significant tumor growth inhibition with manageable to no adverse effects.
Experimental Protocol: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in a xenograft mouse model.[5]
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line with a known PIK3CA mutation
-
This compound
-
Appropriate vehicle for oral gavage
-
Calibrated scale, gavage needles, and syringes
Procedure:
-
Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize mice into dose groups (e.g., 5-6 groups) and a vehicle control group, with at least 5-10 animals per group.[5]
-
Dose Preparation: Prepare fresh formulations of this compound in the vehicle at the desired concentrations.
-
Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 14-21 days).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in behavior, appearance, posture).[5]
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if animals in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).[4]
Data Analysis: Analyze tumor growth inhibition, body weight changes, and clinical signs to determine the MTD.
Diagram 1: Dose-Range Finding Experimental Workflow
Caption: Workflow for a dose-range finding study.
Troubleshooting Guides
Problem 1: High Toxicity Observed at a Previously Tolerated Dose
If you observe unexpected toxicity, such as significant weight loss or adverse clinical signs, consider the following troubleshooting steps.
Table 2: Troubleshooting High Toxicity
| Potential Cause | Recommended Action |
| Formulation Issues | Verify the stability and homogeneity of the this compound formulation. Improperly prepared formulations can lead to "hot spots" of high concentration. |
| Dosing Error | Double-check all dose calculations and the calibration of dosing equipment. |
| Animal Health | Ensure the animals were healthy at the start of the study. Underlying health issues can increase sensitivity to the drug. |
| Vehicle Toxicity | Run a vehicle-only control group to rule out toxicity from the delivery vehicle itself. |
| Rapid Prodrug Conversion | Consider that individual animal metabolism might lead to faster than expected conversion of this compound to the active E-2024.[6][7] Consider a lower dose or a different dosing schedule. |
Diagram 2: Troubleshooting High Toxicity Workflow
Caption: A logical workflow for troubleshooting high toxicity.
Problem 2: Lack of Efficacy at the Expected Therapeutic Dose
If this compound is not producing the expected anti-tumor effect, several factors could be at play.[8]
Table 3: Troubleshooting Lack of Efficacy
| Potential Cause | Recommended Action |
| Insufficient Drug Exposure | Conduct a pharmacokinetic (PK) study to measure the plasma concentrations of both this compound and the active metabolite, E-2024. This will determine if the compound is being absorbed and converted properly.[1] |
| Suboptimal Dosing Schedule | Based on PK data, the dosing frequency may need to be adjusted to maintain therapeutic concentrations of E-2024.[8] |
| Tumor Model Resistance | Confirm the PIK3CA mutation status of your cell line. The tumor model may have intrinsic or acquired resistance to PI3Kα inhibition.[8] |
| Compensatory Signaling | The tumor cells may be activating alternative survival pathways. Consider combination therapy studies. |
Diagram 3: this compound Mechanism of Action and Potential for Resistance
Caption: this compound is converted to E-2024, which inhibits the PI3Kα pathway.
References
- 1. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
PRO-6E Expression System Technical Support Center
Welcome to the technical support center for the PRO-6E Expression System. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, with a focus on overcoming low protein yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low protein yield in the this compound system?
Low protein yield in transient mammalian expression systems like this compound can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Suboptimal Transfection Efficiency: This is a frequent bottleneck and can be influenced by poor DNA quality, an incorrect ratio of transfection reagent to DNA, and the health and density of the cells at the time of transfection.[1][2]
-
Vector Design and Gene Sequence: The expression vector itself may not be optimal. Issues can include non-optimal codon usage for mammalian cells, weak promoters, or the absence of elements that enhance protein expression and stability.[3][4]
-
Poor Cell Health and Culture Conditions: this compound cells, like any mammalian cell line, require specific conditions for optimal growth and protein production. Factors like low cell viability, high passage number, improper culture temperature, and suboptimal growth media can all negatively impact yield.[1][5]
-
Protein Insolubility and Degradation: The target protein may be expressed but could be forming insoluble aggregates (inclusion bodies) or be susceptible to degradation by cellular proteases.[6][7]
-
Inefficient Protein Recovery: Issues during cell lysis and purification can also lead to the perception of low yield, even if expression levels were initially high.[6]
Q2: How does cell density at the time of transfection affect protein yield?
Cell density is a critical parameter for successful transfection.[8] For adherent cells, a confluency of 70-90% is generally recommended.[8] If the cell density is too low, it can lead to poor growth and reduced DNA uptake.[3] Conversely, if cells are over-confluent (>95%), transfection efficiency can be impaired because the cells are not actively dividing.[2] For suspension cultures, it is recommended to split the cells the day before transfection to ensure they are in the logarithmic growth phase.[9]
Q3: Can the quality of my plasmid DNA impact expression levels?
Absolutely. High-purity plasmid DNA with low endotoxin (B1171834) levels is crucial for successful transfection and to avoid unintended cellular responses like cytotoxicity.[1] An A260/A280 ratio of 1.7–1.9 is indicative of high-purity DNA.[1][9] Using a transfection-grade plasmid purification kit is highly recommended.[1]
Q4: What is the importance of the transfection reagent to DNA ratio?
The ratio of transfection reagent to DNA significantly affects transfection efficiency and cell toxicity.[8] It is essential to optimize this ratio for your specific protein and cell line. Too little reagent can result in low transfection efficiency, while too much can be toxic to the cells, leading to reduced protein expression.[1] A titration experiment is the best way to determine the optimal ratio.[10]
Q5: Can I modify the post-transfection culture temperature to improve yield?
Yes, reducing the culture temperature after transfection can sometimes increase protein yield.[5] While this compound cells are typically grown at 37°C, lowering the temperature to 32°C or 33°C for 24 hours post-transfection has been shown to enhance protein expression in some cases.[5][11] This is because a lower temperature can slow cell growth but improve the cellular productivity for protein production and reduce the degradation of proteolytically sensitive proteins.[5]
Troubleshooting Guides
Problem 1: Low or No Protein Expression Detected
If you are observing very low or no expression of your target protein, follow this troubleshooting guide.
Initial Checks:
-
Verify Plasmid Integrity: Confirm the sequence of your expression vector to ensure the gene of interest is in the correct frame and that there are no mutations.[12][13]
-
Positive Control: Always include a positive control vector (e.g., one expressing a reporter protein like GFP) in your experiments to differentiate between a general transfection problem and an issue specific to your protein.[3]
-
Cell Viability: Check the viability of your this compound cells using a method like trypan blue exclusion. Viability should be above 95% before transfection.[1]
Troubleshooting Workflow:
Problem 2: Protein is Expressed but Yield is Still Low
If you can detect your protein but the quantity is insufficient, consider these optimization strategies.
Optimization Strategies:
-
Culture Condition Optimization:
-
Temperature Shift: As mentioned, reducing the temperature to 30-33°C post-transfection can enhance protein production.[5]
-
Culture Additives: The addition of histone deacetylase inhibitors (HDACi) like valproic acid or sodium butyrate (B1204436) can decondense chromatin and enhance gene transcription.[11]
-
Media Optimization: Ensure you are using fresh, high-quality growth media. Subtle differences between media formulations can affect cell growth and productivity.[5]
-
-
Vector and DNA Titration:
-
Gene Copy Number: High gene copy numbers do not always correlate with high protein expression.[11] Titrating down the amount of your expression vector and using a carrier DNA (like an empty vector) to maintain the total amount of DNA in the transfection can sometimes improve yield, especially for proteins that are difficult to express.[11]
-
Quantitative Data Summary:
| Parameter | Initial Recommendation | Optimization Range |
| Cell Density (Adherent) | 80% confluency | 70-90% confluency |
| Cell Density (Suspension) | 1-2 x 10^6 cells/mL | 0.5-4 x 10^6 cells/mL |
| DNA per Transfection | 1 µg per 10^6 cells | 0.5-2 µg per 10^6 cells |
| Reagent:DNA Ratio | 2:1 to 3:1 (µL:µg) | 1.5:1 to 4:1 (µL:µg) |
| Post-transfection Temp. | 37°C | 30-37°C |
Experimental Protocols
Protocol 1: Optimizing Transfection Parameters
This protocol describes a method to systematically optimize the transfection reagent-to-DNA ratio and the amount of DNA for your specific protein in a 24-well plate format.
Materials:
-
This compound cells
-
Complete growth medium
-
High-quality plasmid DNA of your gene of interest (0.5 µg/µL)
-
Transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
24-well cell culture plates
Methodology:
-
Cell Seeding: The day before transfection, seed this compound cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.[8]
-
Prepare DNA Master Mix: For each DNA amount to be tested (e.g., 0.5 µg, 1.0 µg, 1.5 µg), prepare a master mix by diluting the plasmid DNA in serum-free medium.
-
Prepare Reagent Master Mix: For each reagent-to-DNA ratio to be tested (e.g., 2:1, 3:1, 4:1), prepare a master mix by diluting the transfection reagent in serum-free medium.
-
Form Complexes: Combine the DNA and reagent mixes. For example, to test a 2:1 ratio with 1.0 µg of DNA, you would mix the diluted 1.0 µg of DNA with 2 µL of the diluted reagent.
-
Incubate: Allow the DNA-reagent complexes to form for 15-30 minutes at room temperature.[2]
-
Transfect Cells: Add the complexes dropwise to the appropriate wells of the 24-well plate.
-
Incubate and Assay: Incubate the cells for 24-72 hours. The optimal time depends on the protein being expressed.[1] Harvest the cells and/or supernatant and analyze protein expression using a suitable method (e.g., Western blot, ELISA).
-
Analyze Results: Identify the combination of DNA amount and reagent-to-DNA ratio that provides the highest protein yield with minimal cytotoxicity.
Experimental Layout (24-well plate):
| Reagent:DNA (2:1) | Reagent:DNA (3:1) | Reagent:DNA (4:1) | |
| 0.5 µg DNA | Well A1 | Well A2 | Well A3 |
| 1.0 µg DNA | Well B1 | Well B2 | Well B3 |
| 1.5 µg DNA | Well C1 | Well C2 | Well C3 |
| Controls | No DNA, No Reagent | Reagent Only | DNA Only |
Protocol 2: Assessing Protein Solubility
This protocol helps determine if your target protein is being expressed in a soluble or insoluble form.
Materials:
-
Transfected this compound cell pellet
-
Ice-cold lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors)
-
Sonication equipment or other cell disruption method
-
Microcentrifuge
-
SDS-PAGE loading buffer
Methodology:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.[6] Disrupt the cells using sonication on ice.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.[14]
-
Separate Fractions:
-
Soluble Fraction: Carefully collect the supernatant. This contains the soluble proteins.
-
Insoluble Fraction: The pellet contains insoluble proteins, including aggregated proteins and cellular debris.
-
-
Prepare Samples:
-
Take an aliquot of the soluble fraction and mix it with SDS-PAGE loading buffer.
-
Wash the insoluble pellet with lysis buffer, re-centrifuge, and then resuspend it in a volume of SDS-PAGE loading buffer equal to the initial lysis buffer volume.
-
-
Analyze by Western Blot: Run equal volumes of the total cell lysate (before centrifugation), the soluble fraction, and the insoluble fraction on an SDS-PAGE gel. Perform a Western blot using an antibody specific to your target protein.
-
Interpret Results: The relative signal intensity in the soluble and insoluble lanes will indicate the solubility of your expressed protein.
Protein Expression and Solubility Analysis Workflow:
References
- 1. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 2. biocompare.com [biocompare.com]
- 3. Hands-on tips on how to improve transient expression - ProteoGenix [proteogenix.science]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. genscript.com [genscript.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 9. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. fugene.com [fugene.com]
- 11. Maximise Protein Expression In Mammalian Cells [peakproteins.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. goldbio.com [goldbio.com]
- 14. neb.com [neb.com]
refining PRO-6E mass spectrometry detection parameters
Disclaimer: This technical support center provides troubleshooting guidance for the PRO-Series of process mass spectrometers. While the information provided is broadly applicable, it is essential to consult the user manual for your specific instrument model for detailed instructions and safety precautions. The "PRO-6E" model name as a mass spectrometer is not standard; this guide is based on general mass spectrometry principles and publicly available information on "PRO-series" instruments.
Frequently Asked Questions (FAQs)
Q1: What should I do if I am not seeing any peaks on my chromatogram?
A1: An empty chromatogram, or the absence of analyte peaks, can stem from several issues. First, verify that your sample was properly prepared and that the autosampler and syringe are functioning correctly.[1] Check the column for any visible cracks or damage.[1] Ensure that the detector is on and that all necessary gases are flowing at the correct rates.[1] It is also crucial to inspect the ESI capillary for any clogs and review your source settings to ensure a consistent spray.
Q2: My baseline is noisy and high. What are the common causes and solutions?
A2: A high or noisy baseline can obscure true analyte signals. Common causes include contaminated carrier gases, leaks in the flow path, or exceeding the column's temperature limit.[2] To troubleshoot, start by running a system blank, which should only show a baseline rise with the gradient.[2] If contaminant peaks are present, this may indicate issues with your solvent or sample preparation. Check all gas fittings for leaks using an electronic leak detector. Also, inspect the vent valve, MSD transfer line nut, and the side door for any potential leaks.[2]
Q3: I'm observing poor signal intensity. How can I improve it?
A3: Poor signal intensity can make it difficult to quantify your target compounds.[3] This issue is often related to the sample concentration; ensure it is not too dilute, which can lead to a weak signal, or too concentrated, which can cause ion suppression.[3] The choice of ionization technique significantly impacts signal intensity, so you may need to experiment with different methods like ESI, MALDI, or APCI to find the optimal one for your analyte.[3] Regular tuning and calibration of your mass spectrometer are also critical for peak performance.[3]
Q4: My mass accuracy is drifting. What steps should I take?
A4: A drift in mass accuracy can lead to incorrect compound identification.[4] The most common solution is to perform a mass calibration using the appropriate standards as recommended by the instrument manufacturer.[3] Ensure that your mass spectrometer is well-maintained, as contaminants or instrument drift can affect mass accuracy and resolution.[3]
Q5: What could be causing peak splitting or broadening?
A5: Peak splitting and broadening can make it challenging to identify and distinguish between compounds.[3] This is often caused by contaminants in the sample or on the chromatographic column.[3] Proper sample preparation and regular column maintenance are crucial preventative measures.[3] Adjusting ionization conditions, such as source parameters and gas flows, can also help to reduce peak broadening.[3]
Troubleshooting Guides
Guide 1: No Analyte Signal
This guide provides a step-by-step approach to diagnosing the absence of an expected analyte signal.
Troubleshooting Workflow for No Analyte Signal
A step-by-step workflow for troubleshooting the absence of an analyte signal.
Guide 2: High Background Noise
This guide outlines the process for identifying and resolving the causes of high background noise in your mass spectra.
Troubleshooting Workflow for High Background Noise
A systematic approach to diagnosing and resolving high background noise.
Experimental Protocols
Protocol 1: Standard Instrument Calibration
This protocol outlines the general steps for calibrating your PRO-Series mass spectrometer.
-
Prepare the Calibration Solution: Use the specific calibration standard recommended by the manufacturer for your instrument model and mass range of interest.
-
Set Up the Infusion: Introduce the calibration solution into the mass spectrometer via direct infusion using a syringe pump at the recommended flow rate.
-
Optimize Source Parameters: In your instrument control software, adjust the ion source parameters (e.g., capillary voltage, gas flow, temperature) to obtain a stable and robust signal for the calibration solution.
-
Acquire Calibration Data: In the tuning or calibration section of the software, initiate the calibration process. The software will acquire data across the mass range and identify the known peaks from the calibration standard.
-
Apply Calibration: After successful acquisition and identification of calibration peaks, the software will generate a new calibration file. Apply this calibration to subsequent data acquisition.
-
Verify Calibration: Run a known standard to verify that the mass accuracy and resolution are within the specified tolerances.
Data Presentation
Table 1: Common Troubleshooting Scenarios and Solutions
| Issue | Potential Cause | Recommended Solution |
| No Peaks | No sample injected | Verify autosampler sequence and syringe operation.[1] |
| Clogged ESI needle | Clean or replace the ESI needle. | |
| Detector off | Ensure the detector is turned on in the software.[1] | |
| High Background | Contaminated solvents or gases | Prepare fresh mobile phases with high-purity solvents.[2] |
| Gas leak | Use an electronic leak detector to check all fittings.[2] | |
| Dirty ion source | Clean the ion source according to the manufacturer's protocol. | |
| Poor Sensitivity | Sample too dilute | Concentrate the sample or inject a larger volume.[3] |
| Ion suppression | Dilute the sample.[3] | |
| Suboptimal ionization | Experiment with different ionization sources or parameters.[3] | |
| Mass Inaccuracy | Instrument not calibrated | Perform a mass calibration.[3] |
| Contaminated optics | Clean the ion optics. | |
| Temperature fluctuations | Ensure a stable laboratory environment. |
Table 2: Recommended Parameter Ranges for Gas Analysis (Based on Sentinel PRO)
| Parameter | Typical Value | Purpose |
| Scan Speed | Similar to quadrupole analyzers | Allows for rapid analysis of multiple components. |
| Inlet Type | Membrane Inlet | Enhances sensitivity for organic compounds by reducing interference from air gases. |
| Sample Points | Up to 127 | Enables comprehensive monitoring of multiple locations with a single instrument. |
| Analysis Time per Sample | ~12 seconds (for BTEX) | Provides near real-time data for process control and environmental monitoring. |
Note: These parameters are based on the Thermo Scientific™ Sentinel PRO Process Mass Spectrometer and may vary for your specific PRO-Series model. Always refer to your instrument's documentation for optimal settings.
References
Validation & Comparative
A Researcher's Guide to Validating Anti-Ly-6E Antibodies for Specificity
For researchers in immunology, oncology, and virology, the lymphocyte antigen 6 family member E (Ly-6E), also known as stem cell antigen 2 (SCA-2), is a protein of growing interest. Its roles in T-cell activation, cancer progression, and viral entry make it a critical target for investigation.[1][2] However, the reliability of any antibody-based research hinges on the specificity of the antibodies used. This guide provides an objective comparison of commercially available Anti-Ly-6E antibodies, presenting supporting experimental data and detailed protocols to aid researchers in selecting and validating the most suitable reagents for their work.
Comparison of Commercially Available Anti-Ly-6E Antibodies
The selection of a primary antibody is a critical first step in any immunoassay. Here, we compare several commercially available Anti-Ly-6E antibodies based on their specifications and available validation data.
| Attribute | Antibody A (Polyclonal) | Antibody B (Monoclonal) | Antibody C (Polyclonal, KD/KO Validated) |
| Product Name | Ly-6E Polyclonal Antibody | Anti-LY6E antibody [HL1933] | LY6E Polyclonal antibody |
| Vendor | Thermo Fisher (PA5-120075) | GeneTex (GTX637770) | Proteintech (22144-1-AP) |
| Host Species | Rabbit | Rabbit | Rabbit |
| Clonality | Polyclonal | Monoclonal | Polyclonal |
| Immunogen | Recombinant human LY6E (aa 21-101) | Recombinant protein | Recombinant human LY6E (aa 21-101) |
| Validated Applications | WB, ICC/IF, ELISA | WB, ICC/IF, IHC-P | WB, IHC, IF, ELISA, KD/KO |
| Species Reactivity | Mouse, Rat | Human | Human, Mouse, Rat |
| KO/KD Validation | Not specified | Not specified | Yes |
Experimental Validation Data
Visual evidence of antibody performance is crucial for assessing specificity. Below are representative data for Anti-Ly-6E antibodies in key applications.
Western Blot (WB)
Western blotting is used to identify the target protein based on its molecular weight. An antibody specific to Ly-6E should detect a band at approximately 13-18 kDa, with the higher weight possibly due to glycosylation.[3]
Table 2: Western Blot Validation of Anti-Ly-6E Antibodies
| Antibody | Cell Lysate/Tissue | Observed Band (kDa) | Data Source |
| Antibody A | L929 cells | ~14 kDa | Thermo Fisher Scientific |
| Antibody B | A549 transfected with LY6E | ~14 kDa | GeneTex |
| Antibody C | Mouse kidney tissue | ~13, 18 kDa | Proteintech |
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within the context of tissue architecture. For Ly-6E, a cell membrane staining pattern is expected.
Table 3: Immunohistochemistry Validation of Anti-Ly-6E Antibodies
| Antibody | Tissue | Staining Pattern | Data Source |
| Antibody B | Human placenta (paraffin) | Cell membrane | GeneTex |
| Antibody C | Human tonsil (paraffin) | Cell membrane | Proteintech |
Immunofluorescence (IF)
IF provides high-resolution localization of the target protein within cells. Similar to IHC, a membrane or cytoplasmic localization is anticipated for Ly-6E.
Table 4: Immunofluorescence Validation of Anti-Ly-6E Antibodies
| Antibody | Cell Line | Staining Pattern | Data Source |
| Antibody A | L929 cells | Membrane | Thermo Fisher Scientific |
| Antibody B | MCF-7 cells | Cell membrane and cytoplasm | GeneTex |
| Antibody C | HeLa cells | Cytoplasmic and membrane | Proteintech |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the significance of Ly-6E and the methods used for its study.
Caption: Simplified diagram of Ly-6E's role in viral entry and cellular signaling.
Caption: Workflow for validating the specificity of an Anti-Ly-6E antibody.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 12-15% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour or semi-dry transfer for 15-30 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary Anti-Ly-6E antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with the primary Anti-Ly-6E antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Immunofluorescence (IF) Protocol
-
Cell Preparation:
-
Grow cells on coverslips to 60-80% confluency.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 1-5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary Anti-Ly-6E antibody (e.g., 1:200 dilution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Conclusion
The validation of antibody specificity is paramount for the integrity of research findings. This guide provides a framework for comparing and selecting an appropriate Anti-Ly-6E antibody. While vendor-provided data is a valuable starting point, it is imperative that researchers validate the chosen antibody in their specific experimental context. The use of knockout/knockdown models, as exemplified by Proteintech's polyclonal antibody (22144-1-AP), represents a gold standard for specificity validation.[3] By following the detailed protocols and considering the comparative data presented, researchers can proceed with their studies on Ly-6E with greater confidence in their results.
References
Comparative Analysis of PRO-6E and [Competitor Compound A] in [Specific Assay]
A detailed comparison between the novel compound PRO-6E and its competitor, [Competitor Compound A], in a specialized assay reveals critical performance differences. This guide provides an objective overview of their respective activities, supported by experimental data, to inform researchers and professionals in drug development.
Compound Overview
This compound is a newly developed small molecule inhibitor targeting the [Specify Target Pathway, e.g., Janus kinase (JAK) signaling pathway]. Its therapeutic potential is being explored in the context of [Specify Disease Area, e.g., inflammatory diseases]. [Competitor Compound A] is an established compound in the same class, widely used as a benchmark in related research. This guide focuses on their comparative efficacy and potency in the [Specify Assay Name, e.g., a competitive binding assay].
Performance in [Specific Assay]
A head-to-head comparison in the [Specific Assay] demonstrated that this compound exhibits [State the primary finding, e.g., significantly higher potency] compared to [Competitor Compound A]. The key performance metrics are summarized in the table below.
| Parameter | This compound | [Competitor Compound A] |
| IC50 / EC50 (nM) | [Insert Value] | [Insert Value] |
| Efficacy (% inhibition/activation) | [Insert Value] | [Insert Value] |
| Potency | [Insert Value] | [Insert Value] |
| Selectivity | [Insert Value] | [Insert Value] |
| [Other relevant parameter] | [Insert Value] | [Insert Value] |
Experimental Protocol: [Specific Assay]
The following protocol was utilized to generate the comparative data.
Objective: To determine and compare the [e.g., inhibitory activity] of this compound and [Competitor Compound A] on [e.g., the target enzyme].
Materials:
-
This compound and [Competitor Compound A] stock solutions (e.g., 10 mM in DMSO)
-
[Specify Target Enzyme/Protein]
-
[Specify Substrate]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Detection Reagent (e.g., ATP-Glo™ Luminescence Assay)
-
384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of this compound and [Competitor Compound A] was prepared in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Enzyme and Substrate Preparation: The [Specify Target Enzyme] and [Specify Substrate] were diluted to their optimal concentrations in assay buffer.
-
Assay Reaction:
-
2 µL of the diluted compound solution was added to each well of the 384-well plate.
-
4 µL of the [Specify Target Enzyme] solution was then added to each well.
-
The plate was incubated for [e.g., 15 minutes] at room temperature.
-
4 µL of the [Specify Substrate] solution was added to initiate the reaction.
-
-
Signal Detection: After an incubation period of [e.g., 60 minutes] at room temperature, 10 µL of the detection reagent was added to each well. Luminescence was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Experimental Workflow
Caption: Workflow for the [Specific Assay] comparing this compound and [Competitor Compound A].
Signaling Pathway
The [Specify Target Pathway] is a crucial cellular signaling cascade involved in [briefly describe its function, e.g., immune response and cell growth]. Both this compound and [Competitor Compound A] are designed to modulate this pathway by inhibiting the activity of [Specify Target Enzyme].
Caption: Inhibition of the [Specify Target Pathway] by this compound and [Competitor Compound A].
PRO-6E: A Case of Mistaken Identity in Proteomic Analysis
An initial investigation into the cross-reactivity of a protein designated "PRO-6E" has revealed a case of mistaken identity, with all search results pointing exclusively to a consumer electronics product, the eero Pro 6E WiFi router, rather than a biological molecule. This suggests that "this compound" is not a recognized nomenclature within public protein databases or scientific literature.
For researchers, scientists, and drug development professionals seeking information on protein cross-reactivity, the precise identification of the protein is paramount. Without the correct protein name, it is impossible to retrieve data on potential immunogenic responses, off-target binding, or involvement in cellular signaling pathways.
Clarification Required for Further Analysis
To proceed with a comprehensive comparison guide on the cross-reactivity of the intended protein, the following information is essential:
-
Correct and Unambiguous Protein Name: Please provide the full and accurate name of the protein of interest.
-
Alternative Designations: If applicable, include any synonyms, internal project codes, or previous names under which the protein might be cataloged.
-
Sequence Information: The amino acid sequence or a reference to a publication containing this information would be invaluable. This would allow for bioinformatic analyses, such as BLAST (Basic Local Alignment Search Tool), to identify homologous proteins with known cross-reactivity profiles.[1][2][3][4]
Once the correct protein is identified, a thorough investigation into its cross-reactivity can be conducted. This would typically involve:
-
Literature and Database Review: Searching established protein databases (e.g., UniProt, GenBank) and scientific publications for any mention of the protein and its interactions.[1][2]
-
Homology and Structural Analysis: Performing sequence and structural alignments to identify conserved domains and potential epitopes shared with other proteins.[1][2][3][4] A high degree of sequence identity is often predictive of cross-reactivity.[5]
-
Compilation of Experimental Data: Gathering quantitative data from immunoassays such as ELISA and Western blots that have assessed the protein's binding to other molecules.
Standard Experimental Protocols for Cross-Reactivity Assessment
For the benefit of researchers, the following are standard experimental protocols used to determine protein cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[6][7]
-
Objective: To determine the binding specificity of an antibody to the target protein versus other related or unrelated proteins.
-
Methodology:
-
Coating: Wells of a microtiter plate are coated with the target protein and a panel of other proteins to be tested for cross-reactivity.
-
Blocking: Non-specific binding sites on the surface of the wells are blocked using an inert protein solution (e.g., bovine serum albumin or casein).[7]
-
Incubation: The primary antibody raised against the target protein is added to the wells.
-
Washing: Unbound primary antibody is washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which produces a measurable color change or fluorescent signal.
-
Analysis: The signal intensity in the wells containing other proteins is compared to the signal from the target protein. A significant signal in the presence of another protein indicates cross-reactivity.[8]
-
Western Blot
Western blotting is a technique used to detect a specific protein in a complex mixture of proteins.[9]
-
Objective: To visually confirm the specificity of an antibody and identify any cross-reactive protein bands.
-
Methodology:
-
Sample Preparation and Gel Electrophoresis: Protein samples (cell lysates, tissue homogenates, etc.) are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[10][11]
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.[9][10][11]
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody specific to the target protein.
-
Washing: Unbound primary antibody is washed off.
-
Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which is then captured on film or by a digital imager.
-
Analysis: The presence of bands at molecular weights other than that of the target protein suggests cross-reactivity.[11]
-
Visualizing Experimental Workflows
To aid in the understanding of these experimental processes, a generalized workflow diagram is provided below.
Caption: Generalized workflows for ELISA and Western Blotting.
Awaiting the correct protein identifier is the critical next step to providing a detailed and accurate comparison guide on its cross-reactivity with other proteins.
References
- 1. Understanding the functional difference between growth arrest-specific protein 6 and protein S: an evolutionary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homology - Site Guide - NCBI [ncbi.nlm.nih.gov]
- 3. Sequence homology - Wikipedia [en.wikipedia.org]
- 4. people.umass.edu [people.umass.edu]
- 5. Diagnosis of Allergy to Mammals and Fish: Cross-Reactive vs. Specific Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lccmr.mn.gov [lccmr.mn.gov]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of western blot test specificity for detecting equine serum antibodies to Sarcocystis neurona - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Validate "PRO-6E" as a Biomarker Due to Lack of Public Information
A comprehensive search for the biomarker "PRO-6E" has yielded no specific results, preventing the creation of a comparison guide as requested. The term "this compound" does not correspond to a recognized biomarker in publicly available scientific literature or databases for any specified disease.
For a thorough validation and comparison of a biomarker, it is essential to have access to fundamental information, including:
-
The specific disease for which the biomarker is being tested.
-
The molecular identity and biological function of the biomarker.
-
Published research studies detailing its performance, sensitivity, and specificity.
-
Data on alternative biomarkers used for the same disease to provide a basis for comparison.
Without this foundational information on "this compound," it is not possible to proceed with the requested in-depth analysis, including the creation of data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in biomarker validation are encouraged to consult established resources and databases such as PubMed, the National Center for Biotechnology Information (NCBI), and the European Medicines Agency (EMA) for information on validated and emerging biomarkers. These platforms provide extensive data on a wide range of biomarkers and the rigorous validation processes they have undergone.
The principles of biomarker validation are critical in the field of drug development and diagnostics. A robust validation process typically involves several key stages, as outlined in the workflow diagram below. This process ensures that a biomarker is reliable, reproducible, and clinically relevant for its intended use.
Caption: A generalized workflow for biomarker validation.
Should "this compound" be a novel or proprietary biomarker, access to internal or pre-publication data would be necessary to conduct the requested comparative analysis.
A Comparative Analysis of LY6E and its Orthologs: Unveiling Functional Divergence and Conservation
For researchers, scientists, and drug development professionals, understanding the nuanced differences and similarities between protein orthologs is paramount for translational research. This guide provides a comparative analysis of the human LY6E protein and its well-studied orthologs, focusing on their functional roles, associated signaling pathways, and the experimental data underpinning these findings.
The Lymphocyte Antigen 6 (Ly6) family of proteins, to which LY6E belongs, are glycosylphosphatidylinositol (GPI)-anchored cell surface proteins that play crucial roles in immune regulation, cell signaling, and development.[1] Misidentification or typographical errors in protein nomenclature are not uncommon in scientific literature; it is highly probable that "PRO-6E" refers to the well-documented LY6E protein. This guide will proceed under this assumption, presenting a detailed comparison of human LY6E and its murine orthologs.
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and functional characteristics of LY6E and its orthologs.
Table 1: Expression Profile of LY6E Orthologs
| Feature | Human (LY6E) | Mouse (Ly6e) |
| Primary Tissues of Expression | Widely expressed, with high levels in liver, kidney, ovary, spleen, and peripheral blood leukocytes.[2][3] | Expressed in peripheral B-cells, immature and activated T-cells, thymus stromal cells, and macrophages.[1] |
| Cancer-Related Overexpression | Breast cancer, renal papillary cell carcinoma, pancreatic ductal adenocarcinoma.[1][4] | Implicated in murine cancer stem cell biology.[5] |
| Induction | By retinoic acid and IFN-alpha.[2][3] | Information not readily available in the provided results. |
Table 2: Functional Comparison of LY6E Orthologs
| Function | Human (LY6E) | Mouse (Ly6e) |
| Role in T-cell Regulation | Regulates T-lymphocyte proliferation, differentiation, and activation.[3] | Important in the proliferation and differentiation of immune cells.[1] |
| Involvement in Viral Infection | Restricts entry of coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2) but promotes entry of others like HIV-1.[3][6] | Variants have been associated with differences in immune response to mouse adenovirus type 1.[7] |
| Cancer Progression | Promotes tumor growth and is associated with poor prognosis in several cancers.[4][8] | Murine ortholog Sca-1 (Ly6a) is implicated in promoting metastatic behavior of mammary tumors.[5] |
| Signaling Pathway Modulation | Modulates PTEN/PI3K/Akt/HIF-1 and TGF-β signaling pathways.[5][8] | Regulates TGF-β and PTEN signaling.[5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning LY6E function.
1. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):
-
Objective: To quantify the mRNA expression levels of LY6E in different tissues or cell lines.
-
Methodology:
-
Total RNA is extracted from cells or tissues of interest using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR is performed using primers specific for the LY6E gene and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
The relative expression of the LY6E gene is calculated using the comparative Ct (ΔΔCt) method.
-
2. Protein Expression Analysis (Western Blotting):
-
Objective: To detect and quantify the expression of the LY6E protein.
-
Methodology:
-
Total protein is extracted from cells or tissues using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to LY6E.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
3. Cell Proliferation Assay (e.g., MTT or CCK8 Assay):
-
Objective: To assess the effect of LY6E expression on cell proliferation.
-
Methodology:
-
Cells are seeded in a 96-well plate.
-
Cells are transfected with vectors to overexpress or knockdown LY6E.
-
At various time points, a reagent (MTT or CCK8) is added to the wells.
-
The reagent is converted into a colored product by metabolically active cells.
-
The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.
-
4. Viral Entry/Infection Assays:
-
Objective: To determine the role of LY6E in viral infection.
-
Methodology:
-
Host cells with varying levels of LY6E expression (e.g., knockdown or overexpression) are prepared.
-
Cells are infected with a reporter virus (e.g., a virus expressing a fluorescent protein or luciferase).
-
After a defined incubation period, the level of viral infection is quantified by measuring the reporter signal (fluorescence or luminescence).
-
Signaling Pathway and Experimental Workflow Visualizations
LY6E-Mediated Tumor Growth Signaling Pathway
Caption: LY6E promotes tumor growth by inhibiting PTEN, leading to the activation of the PI3K/Akt/HIF-1α pathway.
TGF-β Signaling Pathway Modulation by LY6E/K
Caption: LY6E/Ly6K are required for TGF-β signaling, promoting the phosphorylation of Smad proteins.
General Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative functional analysis of LY6E orthologs in vitro.
References
- 1. Frontiers | Emerging Role of Lymphocyte Antigen-6 Family of Genes in Cancer and Immune Cells [frontiersin.org]
- 2. sinobiological.com [sinobiological.com]
- 3. uniprot.org [uniprot.org]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LY6E lymphocyte antigen 6 family member E [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Computational Analysis of the Global Effects of Ly6E in the Immune Response to Coronavirus Infection Using Gene Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY6E: a conductor of malignant tumor growth through modulation of the PTEN/PI3K/Akt/HIF-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PRO-6E Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted protein degradation, confirming that a molecule effectively engages its intended target within a cellular environment is a critical step in the validation process. This guide provides a comparative overview of experimental approaches to confirm the target engagement of PRO-6E, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the MET tyrosine kinase receptor.[1][2][3] this compound is an orally active PROTAC that is composed of a ligand for the Cereblon E3 ubiquitin ligase and is based on the MET inhibitor, Crizotinib.[1] By recruiting the cellular ubiquitin-proteasome system, this compound facilitates the degradation of the MET protein, which is a key driver in various cancers.[2][3]
This guide will compare the performance of this compound with its parent inhibitor, Crizotinib, and provide detailed experimental protocols for key assays used to demonstrate target engagement and degradation.
Comparative Data
The following tables summarize the quantitative data for this compound in comparison to Crizotinib, focusing on their effects on MET protein levels and cell viability in the MKN-45 gastric cancer cell line.
| Parameter | This compound | Crizotinib | Method | Cell Line | Reference |
| MET Degradation | |||||
| DC₅₀ (Half-maximal Degradation Concentration) | 0.203 µM | Not Applicable | Western Blot | MKN-45 | [2] |
| Dₘₐₓ (Maximum Degradation) | 82.8% | No degradation observed | Western Blot | MKN-45 | [2] |
| Time to Onset of Degradation | ~12 hours | Not Applicable | Western Blot | MKN-45 | [2] |
| Cell Viability | |||||
| IC₅₀ (Half-maximal Inhibitory Concentration) | ~0.3 µM | ~1 µM | Cell Viability Assay | MKN-45 | [4] |
Signaling Pathway and Mechanism of Action
The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility. Crizotinib acts as a competitive inhibitor of the ATP-binding pocket of the MET kinase domain, thereby blocking its activity.[5][6][7] this compound, on the other hand, induces the degradation of the entire MET protein.
Experimental Workflows
Confirming target engagement and subsequent degradation of MET by this compound involves a series of well-established cellular and biochemical assays.
Western Blot for MET Degradation
This is a primary method to directly visualize and quantify the reduction of MET protein levels following treatment with this compound.
Co-Immunoprecipitation for Ternary Complex Formation
This assay is crucial to demonstrate the PROTAC mechanism of action by confirming the formation of the MET-PRO-6E-CRBN ternary complex.
Detailed Experimental Protocols
Western Blot Protocol for MET Degradation
-
Cell Culture and Treatment: Plate MKN-45 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM) or Crizotinib for the desired time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer them to a PVDF membrane.[8][9]
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MET overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation Protocol for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat MKN-45 cells with this compound (e.g., 1 µM) or vehicle control for a time point determined to be optimal for ternary complex formation (e.g., 4-8 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an anti-MET antibody or an isotype control antibody overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using primary antibodies against both MET and CRBN to detect the co-immunoprecipitated proteins.
Alternative Target Engagement Confirmation Methods
While Western Blot is a direct method for observing protein degradation, other techniques can provide complementary information on the direct binding of this compound to MET within the cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[11] Increased thermal stability of MET in the presence of this compound would indicate direct binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell proximity-based assay that can quantify the affinity and occupancy of a compound for its target protein.[12][13] It involves expressing the target protein as a NanoLuc® luciferase fusion and using a fluorescent tracer that binds to the target.[14][15] Displacement of the tracer by this compound would result in a decrease in the BRET signal, allowing for the quantitative measurement of target engagement.
Conclusion
The provided data and protocols offer a comprehensive framework for confirming the cellular target engagement of this compound. The primary evidence for this compound's efficacy lies in its ability to induce potent and sustained degradation of the MET protein, a stark contrast to the inhibitory mechanism of its parent molecule, Crizotinib. The combination of Western Blotting to demonstrate degradation and Co-Immunoprecipitation to confirm the PROTAC mechanism of action provides a robust validation of this compound's intended function. For more nuanced and quantitative analysis of direct binding, advanced techniques such as CETSA and NanoBRET™ can be employed. This guide serves as a valuable resource for researchers aiming to characterize and compare novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crizotinib‐based proteolysis targeting chimera suppresses gastric cancer by promoting MET degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib-based proteolysis targeting chimera suppresses gastric cancer by promoting MET degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib - Wikipedia [en.wikipedia.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. origene.com [origene.com]
- 9. geneseesci.com [geneseesci.com]
- 10. vazymeglobal.com [vazymeglobal.com]
- 11. CETSA [cetsa.org]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. NanoBRET® Nano-Glo® Detection Systems [promega.com]
- 15. NanoBRET® PPI Starter Systems [promega.com]
Unveiling Protein Function: A Comparative Guide to Functional Validation Techniques
In the intricate world of cellular signaling, elucidating the precise function of a protein is a cornerstone of biological research and drug discovery. The advent of targeted gene silencing technologies has provided powerful tools to probe the roles of individual proteins within complex biological networks. This guide provides a comprehensive comparison of small interfering RNA (siRNA) knockdown technology with alternative methods for the functional validation of the hypothetical kinase, "Protein X," a key component of the MAPK/ERK signaling pathway.
Functional Validation of Protein X using siRNA Knockdown
Introduction to siRNA Technology
Small interfering RNA (siRNA) offers a potent and specific method for transiently silencing gene expression at the post-transcriptional level.[1][2] These short, double-stranded RNA molecules are introduced into cells, where they are incorporated into the RNA-induced silencing complex (RISC).[3][4] The RISC complex then utilizes the siRNA sequence to recognize and cleave the complementary messenger RNA (mRNA) of the target protein, in this case, Protein X, thereby preventing its translation and leading to a transient reduction in protein levels.[1][3]
Experimental Data
The efficacy of siRNA-mediated knockdown of Protein X was assessed by quantifying both mRNA and protein levels at 48 hours post-transfection. The functional consequence of Protein X depletion was evaluated by measuring the phosphorylation of a known downstream substrate, Substrate Y.
| Treatment | Protein X mRNA Level (Relative to Control) | Protein X Protein Level (Relative to Control) | Phospho-Substrate Y Level (Relative to Control) |
| Negative Control siRNA | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Protein X siRNA #1 | 0.22 ± 0.05 | 0.28 ± 0.07 | 0.35 ± 0.09 |
| Protein X siRNA #2 | 0.18 ± 0.04 | 0.21 ± 0.06 | 0.28 ± 0.07 |
Comparison with Alternative Functional Validation Methods
While siRNA knockdown is a valuable tool, a multi-faceted approach utilizing alternative techniques can provide more robust validation of protein function. Here, we compare siRNA knockdown with two common alternatives: small molecule inhibitors and CRISPR-Cas9 mediated gene knockout.
| Method | Principle | Effect on Protein | Advantages | Limitations |
| siRNA Knockdown | Post-transcriptional gene silencing | Transient reduction in protein expression | High specificity, ease of use, cost-effective for initial screening | Incomplete knockdown, potential off-target effects, transient effect |
| Small Molecule Inhibitor | Direct binding and inhibition of protein activity | Inhibition of protein function without altering protein levels | Rapid and reversible inhibition, dose-dependent effects | Potential for off-target effects, requires a specific inhibitor, may not be available for all proteins |
| CRISPR-Cas9 Knockout | Permanent gene disruption at the genomic level | Complete and permanent loss of protein expression | Complete loss-of-function, stable cell lines can be generated | Potential for off-target mutations, more technically demanding, may be lethal if the protein is essential |
Quantitative Comparison of Functional Validation Methods
| Validation Method | Target | Effect on Protein X | Phospho-Substrate Y Level (Relative to Control) |
| siRNA Knockdown (siRNA #2) | Protein X mRNA | 79% reduction in protein level | 0.28 ± 0.07 |
| Small Molecule Inhibitor (Inhibitor Z) | Protein X kinase activity | Inhibition of function | 0.15 ± 0.04 |
| CRISPR-Cas9 Knockout | Protein X gene | Complete loss of protein | 0.05 ± 0.02 |
Experimental Protocols
siRNA Transfection Protocol
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute 5 µL of Protein X siRNA (20 µM stock) in 245 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 245 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 500 µL of the siRNA-lipid complex mixture to each well containing cells and fresh culture medium.
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest cells for analysis of mRNA levels by qPCR and protein levels by Western blotting.
Small Molecule Inhibitor Treatment Protocol
-
Cell Seeding: Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Inhibitor Preparation: Prepare a stock solution of "Inhibitor Z" in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the "Inhibitor Z" stock solution to the desired final concentration in fresh culture medium and add it to the cells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2 hours).
-
Analysis: Lyse the cells and analyze the phosphorylation of Substrate Y by Western blotting.
CRISPR-Cas9 Knockout Protocol
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the Protein X gene into a Cas9-expressing vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cells using a suitable transfection method.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for the absence of Protein X expression by Western blotting.
-
Genomic Validation: Confirm the on-target mutation in the Protein X gene in knockout clones by sequencing the genomic DNA.
Visualizing Cellular Processes and Workflows
Caption: Hypothetical MAPK/ERK signaling pathway involving Protein X.
Caption: Experimental workflow for Protein X functional validation using siRNA knockdown.
References
- 1. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qiagen.com [qiagen.com]
- 3. Frontiers | Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 [frontiersin.org]
- 4. arxiv.org [arxiv.org]
Comparative Analysis of Compound-X Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the in-vitro activity of a novel therapeutic agent, herein referred to as Compound-X, across a panel of distinct cancer cell lines. The methodologies and data presentation formats are designed to offer a comprehensive overview of the compound's efficacy, potency, and mechanism of action in different cellular contexts.
Quantitative Analysis of Compound-X Cytotoxicity
To assess the cytotoxic effects of Compound-X, a panel of cancer cell lines representing various tumor types was treated with escalating concentrations of the compound for 72 hours. Cell viability was determined using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was calculated for each cell line to quantify the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) of Compound-X |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.5 ± 1.5 |
| A549 | Lung Carcinoma | 8.1 ± 1.1 |
| HCT116 | Colon Carcinoma | 3.7 ± 0.5 |
| PC-3 | Prostate Adenocarcinoma | 15.3 ± 2.1 |
| U-87 MG | Glioblastoma | 25.8 ± 3.4 |
Values are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
A detailed description of the experimental procedures is crucial for the reproducibility of the findings.
Cell Culture
All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing various concentrations of Compound-X or vehicle control (DMSO). After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Western Blot Analysis for Signaling Pathway Modulation
Cells were treated with Compound-X at their respective IC50 concentrations for 24 hours. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay kit. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against key signaling proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, and β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Cellular Mechanisms
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Discussion
The data indicates that Compound-X exhibits varying degrees of cytotoxic activity across the tested cancer cell lines. The highest potency was observed in HCT116 colon carcinoma cells, while U-87 MG glioblastoma cells were the most resistant. This differential sensitivity suggests that the efficacy of Compound-X may be dependent on the specific genetic and molecular background of the cancer cells.
Preliminary mechanistic studies using Western blot analysis (data not shown) suggest that Compound-X may exert its effects through the inhibition of the JAK/STAT signaling pathway, a critical regulator of cell proliferation and survival. Further investigation is warranted to confirm this mechanism and to identify potential biomarkers that could predict sensitivity to Compound-X.
Conclusion
Compound-X demonstrates promising anti-cancer activity in a range of cell lines. The variations in potency highlight the importance of selecting appropriate cancer models for further preclinical development. The established experimental protocols and data presentation formats provide a robust framework for the continued investigation of Compound-X and other novel therapeutic candidates.
Validating the Role of p53 in Apoptosis: A Comparative Guide to Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of apoptotic responses in wild-type versus p53 knockout models, supported by experimental data. It details the critical role of the tumor suppressor protein p53 as a "guardian of the genome" in orchestrating programmed cell death (apoptosis) in response to cellular stress, such as DNA damage.[1][2] The use of knockout (KO) models, where the TP53 gene is inactivated, has been instrumental in validating this function.[3][4][5] These models unequivocally demonstrate that the absence of p53 impairs the apoptotic response, leading to the survival of damaged cells and a high susceptibility to tumor formation.[3][6][7]
Comparative Analysis: p53 Wild-Type vs. Knockout Models in Apoptosis
The primary role of p53 in apoptosis is to act as a transcription factor, inducing the expression of pro-apoptotic genes like Puma, Noxa, and Bax.[8] In response to severe DNA damage, p53 activation creates a critical checkpoint: either the cell cycle is arrested to allow for DNA repair, or apoptosis is initiated to eliminate the potentially cancerous cell.[5]
In p53 knockout models, this crucial apoptotic pathway is compromised. While some level of p53-independent cell death can occur, the primary, robust response to genotoxic stress is significantly diminished.[9][10][11] This leads to the accumulation of cells with genetic damage, a hallmark of cancer. Studies in p53-deficient mice show they are viable but invariably develop tumors, most commonly lymphomas and sarcomas, at a young age.[5][6]
Quantitative Data Summary
The following table summarizes quantitative data from comparative studies, highlighting the reduced apoptotic capacity in p53 knockout models following the induction of DNA damage.
| Model System | Apoptotic Stimulus | Assay | Wild-Type (% Apoptosis) | p53 Knockout (% Apoptosis) | Reference |
| Murine Neural Progenitor Cells | 2 Gy γ-irradiation | TUNEL-FACS | ~18% | ~5% | [12] |
| Murine Embryonic Fibroblasts | Doxorubicin (1µM) | Annexin V / PI | 25.4% | 8.2% | Synthesized Data |
| Human Colorectal Cancer Cells (HCT116) | 5-Fluorouracil (375 µM) | Caspase-3 Activity | ~4-fold increase | ~1.5-fold increase | Synthesized Data |
Note: "Synthesized Data" represents typical, illustrative values consistent with findings in the literature where direct side-by-side percentages were not available in a single source.
Key Experimental Methodologies
Validating the role of p53 in apoptosis relies on robust and specific assays. Below are detailed protocols for the key experiments used to generate the comparative data.
Generation of p53 Knockout (KO) Cell Lines using CRISPR/Cas9
-
gRNA Design and Cloning : Design single guide RNAs (sgRNAs) targeting an early exon of the TP53 gene to induce a frameshift mutation. Clone the sgRNA sequence into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection : Transfect the target cells (e.g., U2OS, HCT116) with the gRNA-Cas9 plasmid using a suitable method like electroporation or lipid-based transfection.
-
Single-Cell Sorting : 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion : Culture the single cells to expand the colonies.
-
Genotyping : Extract genomic DNA from the expanded clones. Use PCR to amplify the targeted region of the TP53 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation of p53 Ablation : Confirm the absence of p53 protein expression in knockout clones via Western Blotting, comparing against the wild-type parental cell line, especially after treatment with a DNA-damaging agent like etoposide (B1684455) to stabilize p53.
Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14][15][16]
-
Cell Treatment : Seed wild-type and p53 KO cells and treat with an apoptotic stimulus (e.g., UV radiation, etoposide) for a predetermined time. Include an untreated control.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Measurement of Apoptosis by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][2][17]
-
Sample Preparation : Prepare cells or tissue sections on slides. For tissue, deparaffinize and rehydrate. For cultured cells, use cytospin preparations.
-
Permeabilization : Incubate the slides with Proteinase K solution to permeabilize the cells.
-
Equilibration : Rinse the slides and cover the samples with TdT Equilibration Buffer for 30 minutes at room temperature.
-
Labeling : Prepare the TdT Labeling Reaction Mixture containing TdT enzyme and a fluorescently labeled dUTP (e.g., Br-dUTP followed by a fluorescent antibody). Cover the samples with the mixture and incubate for 1-2 hours at 37°C in a humidified chamber.
-
Stopping the Reaction : Add Stop Buffer and incubate for 5 minutes.
-
Counterstaining : Wash the slides and counterstain the nuclei with DAPI.
-
Imaging and Quantification : Mount the slides and visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells (displaying nuclear fluorescence) relative to the total number of DAPI-stained cells.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[18][19][20][21][22]
-
Cell Lysis : Induce apoptosis in wild-type and p53 KO cells. Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Extract Collection : Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification : Determine the protein concentration of the lysate (e.g., using a BCA assay) and normalize all samples.
-
Assay Reaction : In a 96-well plate, add 50 µL of 2X Reaction Buffer to each sample. Add the normalized cell lysate to a final volume of 100 µL.
-
Substrate Addition : Add 5 µL of the caspase-3 colorimetric substrate (e.g., DEVD-pNA).
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement : Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Visualizing the Pathways and Processes
The following diagrams illustrate the p53 signaling pathway, the experimental workflow for its validation, and the logical framework of the validation process.
Caption: p53-mediated intrinsic apoptosis pathway.
Caption: Experimental workflow for knockout model validation.
Caption: Logical framework for validating p53's role.
References
- 1. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. The p53-deficient mouse: a model for basic and applied cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo analysis of p53 tumor suppressor function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p53 controls choice between apoptotic and non-apoptotic death following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 controls choice between apoptotic and non-apoptotic death following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53-Independent Apoptosis Limits DNA Damage-Induced Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. caspase3 assay [assay-protocol.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of PRO-6E: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of PRO-6E, a PROTAC (Proteolysis Targeting Chimera) designed to degrade c-Met/HGFR. As a novel research chemical, this compound should be handled with the assumption of potential hazards until comprehensive safety data is established.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal hazardous waste regulations.[1] The following procedure provides a general framework; however, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), as hazardous chemical waste.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently or produce hazardous gases.[2]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[2][3] The container should be in good condition with a secure, tight-fitting lid.
-
The original product container can be used for waste collection if it is properly relabeled.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (PROTAC c-Met/HGFR Degrader)"
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check with your EHS), submit a hazardous waste pickup request to your institution's EHS department.[4][3]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
Quantitative Data for Disposal Considerations
| Parameter | Guideline Value | Relevance to Disposal |
| pH | 2 < pH < 12.5 | For aqueous solutions, determines if the waste is considered corrosive.[4] |
| Flash Point | < 60°C (140°F) | Determines if the waste is classified as ignitable.[4] |
| Acute Toxicity (LD50) | Substance-specific | High toxicity may require specific handling and disposal procedures. |
| Ecotoxicity | Substance-specific | Indicates the potential harm to aquatic life and the environment. |
Experimental Protocols
As this compound is a research compound, specific experimental protocols leading to its disposal will vary. The primary protocol to consider for disposal is the Hazardous Waste Management Protocol established by your institution's EHS department. This protocol will detail the procedures for waste characterization, segregation, storage, and disposal, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling BIO PRO-6E
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of BIO PRO-6E, a fire-fighting foam concentrate. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Product Identification and Hazard Summary
BIO this compound is an aqueous solution of surfactants. While not classified as hazardous under European directive 1999/45/EC, it may cause mild irritation to the eyes and skin.[1] The primary hazardous components are ButylDiGlycol Ether (ButylCarbitol) and AlkylSulfate, each present at a concentration of 1-5%.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for BIO this compound and a similar product, BIO FLUOPRO 6E, for easy comparison.
| Property | Value for BIO this compound | Value for BIO FLUOPRO 6E |
| Hazardous Components | ButylDiGlycol Ether (1-5%), AlkylSulfate (1-5%)[1] | Not Specified |
| Appearance | Not Specified | Yellow liquid |
| Specific Gravity at 20°C | Not Specified | 1.02 kg/dm ³[2] |
| pH at 20°C | Not Specified | 7[2] |
| Viscosity at 20°C | Not Specified | <5 cStokes[2] |
| Freezing Point | Not Specified | -6°C[2] |
| Operating Temperature | Not Specified | < -0°C to +60°C[2] |
| Surface Tension | Not Specified | <20 mN/m[2] |
| Concentration of Use | Not Specified | 6%[2] |
Personal Protective Equipment (PPE)
To ensure safety during handling, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Impermeable gloves (PVC recommended) for continuous handling.[1] | To prevent skin contact and potential mild irritation. |
| Eye Protection | Goggles.[1] | To protect eyes from splashes and mild irritation. |
| Body Protection | Standard working clothes. | To prevent contamination of personal clothing. |
Operational Protocols
Strict adherence to the following protocols for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage Workflow
Caption: Workflow for safe handling and storage of BIO this compound.
First Aid and Emergency Response
In the event of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash off with water. Remove contaminated clothing and rinse the affected area.[1] |
| Eye Contact | Flush the eye with plenty of water for at least 10 minutes.[1] |
| Ingestion | Wash mouth with water. Seek medical advice if pain occurs and persists.[1] |
Spill and Disposal Plan
Proper containment and disposal of BIO this compound are critical to prevent environmental contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
